Thp-peg24-thp
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C59H116O26 |
|---|---|
分子量 |
1241.5 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-cyclohexyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C59H116O26/c1-2-6-58(7-3-1)83-56-54-81-52-50-79-48-46-77-44-42-75-40-38-73-36-34-71-32-30-69-28-26-67-24-22-65-20-18-63-16-14-61-12-10-60-11-13-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-47-49-80-51-53-82-55-57-85-59-8-4-5-9-84-59/h58-59H,1-57H2 |
InChI 键 |
OLTNEZOIIZYYEV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to THP-PEG24-THP: Chemical Properties, Specifications, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of THP-PEG24-THP, a bifunctional linker commonly employed in the development of Proteolysis-Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, data presented in structured tables, and visualizations of key chemical and biological processes.
Core Chemical Properties and Specifications
This compound is a long-chain polyethylene glycol (PEG) derivative where both terminal hydroxyl groups are protected by a tetrahydropyranyl (THP) group. The PEG24 designation indicates a chain of 24 ethylene glycol units. This structure provides a flexible, hydrophilic spacer, which is a critical component in the rational design of PROTACs.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅₉H₁₁₆O₂₆ |
| Molecular Weight | ~1241.57 g/mol |
| IUPAC Name | 2-((71-(cyclohexyloxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)oxy)tetrahydro-2H-pyran |
| Synonyms | This compound, bis-THP-PEG24 |
| Appearance | White to off-white waxy solid or viscous oil at room temperature |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Limited solubility in alcohols and toluene. Insoluble in diethyl ether. |
Structural Information
The THP protecting groups are acid-labile, allowing for their removal to reveal terminal hydroxyl groups for further chemical modification. The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Predicted Spectral Data
Table of Predicted ¹H NMR Chemical Shifts (CDCl₃)
| Protons | Predicted Chemical Shift (ppm) |
| PEG backbone (-O-CH₂ -CH₂ -O-) | ~3.64 (s) |
| THP acetal proton (-O-CH -O-) | ~4.6 (m) |
| THP methylene protons adjacent to ring oxygen (-O-CH₂ -) | ~3.5 and ~3.9 (m) |
| Other THP methylene protons | 1.5-1.9 (m) |
Table of Predicted ¹³C NMR Chemical Shifts (CDCl₃)
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| PEG backbone (-O-C H₂-C H₂-O-) | ~70.5 |
| THP acetal carbon (-O-C H-O-) | ~98.8 |
| THP methylene carbon adjacent to ring oxygen (-O-C H₂-) | ~62.3 |
| Other THP methylene carbons | ~30.5, ~25.5, ~19.5 |
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a distribution of sodiated [M+Na]⁺ or potassiated [M+K]⁺ ions, reflecting the polydispersity of the PEG chain. The mass difference between adjacent peaks in the distribution would correspond to the mass of one ethylene glycol unit (44.03 Da).
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a bis-THP protected PEG linker and its subsequent deprotection.
Synthesis of α,ω-bis(tetrahydropyran-2-yl)poly(ethylene glycol)
This protocol describes a general method for the protection of a polyethylene glycol diol with dihydropyran (DHP) under acidic catalysis.
Materials:
-
Polyethylene glycol (PEG) of desired molecular weight (e.g., PEG with n≈24)
-
3,4-Dihydro-2H-pyran (DHP) (2.5 equivalents per hydroxyl group)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents per hydroxyl group)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the polyethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DHP to the solution.
-
Add PPTS to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM.
Deprotection of THP-PEG-THP to Yield HO-PEG-OH
This protocol outlines the removal of the THP protecting groups under mild acidic conditions to liberate the terminal hydroxyl groups.
Materials:
-
THP-PEG-THP
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the THP-PEG-THP in a mixture of THF and water (e.g., 3:1 v/v).
-
Add acetic acid to the solution (e.g., to a final concentration of 20-50%).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as DCM or ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the deprotected diol.
Application in PROTAC Synthesis
This compound is a valuable building block for the synthesis of PROTACs. The THP groups allow for the orthogonal functionalization of the two ends of the PEG linker.
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker derived from THP-PEG-OH.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC for targeted protein degradation.[1][2][3]
Conclusion
This compound is a versatile and valuable tool in the field of drug discovery, particularly for the development of PROTACs. Its well-defined structure, with a long, hydrophilic PEG spacer and acid-labile THP protecting groups, allows for the controlled and modular synthesis of these complex heterobifunctional molecules. Understanding the chemical properties and experimental protocols associated with this compound is essential for researchers aiming to design and synthesize novel protein degraders with improved therapeutic potential.
References
mechanism of action of Thp-peg24-thp in PROTACs
An In-Depth Technical Guide on the Core Mechanism of Action of a Hypothetical Thp-peg24-thp PROTAC
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to eliminate specific disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein of interest (POI).[2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]
The linker itself is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[1] This guide focuses on the mechanism of action of a hypothetical PROTAC utilizing a This compound linker. This linker consists of a 24-unit polyethylene glycol (PEG) chain, which provides flexibility and hydrophilicity, capped at each end by a tetrahydropyran (THP) group for conjugation to the respective ligands.
Due to the absence of publicly available data on a specific PROTAC molecule named "this compound," this guide will describe the mechanism of a hypothetical PROTAC, herein named Hypo-PROTAC-1 , which targets the Bromodomain-containing protein 4 (BRD4) and recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This combination is a well-characterized system in the field of targeted protein degradation and serves as an excellent model to illustrate the core principles of PROTAC action. The tetrahydropyran (THP) moiety, a common scaffold in medicinal chemistry, is incorporated as part of the VHL ligand, where its cyclic ether structure can contribute to binding affinity and favorable pharmacokinetic properties.
Core Mechanism of Action of Hypo-PROTAC-1
The mechanism of action of Hypo-PROTAC-1 is a catalytic cycle that results in the ubiquitination and subsequent degradation of the target protein, BRD4. The process can be broken down into several key steps:
-
Cellular Entry and Ternary Complex Formation: Hypo-PROTAC-1, with its PEG linker, is designed to have sufficient solubility and permeability to cross the cell membrane. Once inside the cell, it simultaneously binds to both the BRD4 protein (via its BRD4 ligand) and the VHL E3 ligase (via its VHL ligand). This brings the two proteins into close proximity, forming a ternary complex (BRD4::Hypo-PROTAC-1::VHL). The long and flexible peg24 linker is crucial for allowing the optimal orientation of BRD4 and VHL to facilitate the subsequent ubiquitination step.
-
Ubiquitination of the Target Protein: The formation of the ternary complex positions the E3 ligase in such a way that it can catalyze the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the BRD4 protein. This process is repeated to form a polyubiquitin chain on BRD4.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the polyubiquitinated BRD4, unfolds it, and degrades it into small peptides.
-
PROTAC Recycling: After the degradation of the target protein, Hypo-PROTAC-1 is released from the complex and can go on to bind to another BRD4 protein and VHL E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The table below presents representative data for BRD4-targeting PROTACs with long PEG linkers, similar to our hypothetical Hypo-PROTAC-1.
| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | BRD4 | VHL | 12 | 15 | >95 | HeLa |
| dBET1 | BRD4 | CRBN | 12 | 40 | >90 | 22Rv1 |
| ARV-771 | BRD4 | CRBN | 14 | <1 | >90 | LNCaP |
| Hypothetical Long-Linker PROTAC | BRD4 | VHL | ~70 (PEG24) | 1-10 | >95 | Various |
Note: The data for the hypothetical long-linker PROTAC is an educated estimation based on published data for similar molecules. Actual values would need to be determined experimentally.
Experimental Protocols
The characterization of a PROTAC like Hypo-PROTAC-1 involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.
Western Blotting for Protein Degradation
This is the most common method to directly measure the degradation of the target protein.
-
Cell Culture and Treatment:
-
Seed a human cell line expressing the target protein (e.g., HeLa or 293T cells) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
In Vitro Pull-down Assay for Ternary Complex Formation
This assay provides evidence for the formation of the ternary complex.
-
Protein Purification:
-
Purify recombinant versions of the target protein (e.g., His-tagged BRD4) and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
-
Assay Setup:
-
Immobilize the His-tagged BRD4 on nickel-NTA magnetic beads.
-
Incubate the beads with the PROTAC at various concentrations and the purified VHL complex in a suitable binding buffer.
-
Include controls with no PROTAC and with a non-binding competitor.
-
-
Pull-down and Washing:
-
After incubation, wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against BRD4 and a component of the VHL complex (e.g., anti-VHL).
-
-
Data Analysis:
-
The presence of the VHL protein in the eluate in a PROTAC-dependent manner confirms the formation of the ternary complex.
-
Mandatory Visualizations
Here are the requested diagrams generated using the DOT language.
Signaling Pathway of Hypo-PROTAC-1 Action
Caption: Mechanism of Hypo-PROTAC-1 mediated degradation of BRD4.
Experimental Workflow for PROTAC Characterization
Caption: A typical workflow for the design and evaluation of PROTACs.
Logical Relationships of Hypo-PROTAC-1 Components
Caption: Components of the hypothetical PROTAC Hypo-PROTAC-1.
References
The Significance of PEG24 Length in THP-PEG24-THP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of the polyethylene glycol (PEG) chain length, specifically the 24-unit chain in Tetrahydropyran-PEG24-Tetrahydropyran (THP-PEG24-THP), within the landscape of drug delivery and bioconjugation. While specific literature on this compound is nascent, this document synthesizes the wealth of knowledge on PEGylation to elucidate the importance of the PEG linker length.
Introduction to this compound
This compound is a bifunctional linker molecule composed of a central polyethylene glycol (PEG) chain of 24 ethylene glycol units, capped at both ends with tetrahydropyran (THP) groups. The THP group is a well-known protecting group for alcohols in organic synthesis, prized for its stability in non-acidic conditions and its straightforward removal.[1][2][3][4] In the context of this molecule, the THP groups likely serve to protect the terminal hydroxyl groups of the PEG chain, allowing for specific chemical modifications or acting as hydrophobic anchors.
The core of this molecule's functionality in a drug delivery context lies in the PEG24 chain. PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely employed strategy to enhance the therapeutic efficacy of drugs.[5] The length of the PEG chain is a paramount design parameter that dictates the physicochemical and biological properties of the resulting conjugate.
The Pivotal Role of PEG Chain Length in Drug Delivery
The length of the PEG chain in a drug delivery system profoundly influences its pharmacokinetics and pharmacodynamics. A primary benefit of PEGylation is the creation of a "stealth" effect, which shields the drug or nanoparticle from the host's immune system, thereby prolonging its circulation time.
The choice of PEG chain length involves a delicate balance of competing factors, as summarized in the table below.
| Property | Effect of Increasing PEG Chain Length | Rationale |
| Circulation Half-Life | Generally Increases (up to a certain point) | Longer PEG chains create a thicker hydrophilic layer, providing a more effective steric barrier against opsonization and subsequent clearance by the reticuloendothelial system (RES). |
| Immunogenicity | Can be complex; may decrease or increase | While PEGylation generally reduces immunogenicity, repeated administration of PEGylated compounds can induce the production of anti-PEG antibodies. The influence of PEG length on this phenomenon is an area of active research. |
| Drug Loading Capacity | May Decrease | For nanoparticles, a denser and longer PEG corona can reduce the available volume for drug encapsulation. |
| Drug Release Rate | May Decrease | The thickened PEG layer can act as an additional diffusion barrier, slowing the release of the encapsulated drug. |
| Cellular Uptake | Generally Decreases | The "stealth" effect that prolongs circulation also reduces non-specific uptake by cells. |
| Targeting Ligand Efficacy | Highly Dependent on Linker Length | For targeted delivery, the PEG chain acts as a linker. If it's too short, the targeting ligand may be masked by the PEG corona. If it's too long, excessive flexibility may hinder effective receptor binding. |
| Solubility | Increases | The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs or carriers. |
The PEG24 length in this compound represents a specific choice within this design spectrum. A PEG chain with 24 ethylene glycol units has a molecular weight of approximately 1056 g/mol . This would be considered a relatively long chain in the context of small molecule drug conjugation but a shorter to intermediate length for modifying larger entities like nanoparticles or proteins. The optimal PEG length is application-specific and must be determined empirically. For instance, studies have shown that for nanoparticle vaccines targeted to dendritic cells, a PEG chain with a molecular weight of 3000 Da (approximately 68 PEG units) was optimal for antibody-receptor interactions. In other studies, a PEG length of 5000 Da (around 113 units) demonstrated enhanced "stealth" properties and longer circulation times for nanoparticles.
Experimental Protocols for Evaluating the Importance of PEG Length
To empirically determine the optimal PEG length for a specific application using a THP-PEG-THP linker, a series of molecules with varying PEG chain lengths (e.g., PEG12, PEG24, PEG48) would be synthesized and evaluated. Below are detailed methodologies for key experiments.
Synthesis and Characterization of THP-PEGn-THP Conjugates
Objective: To synthesize and characterize a series of drug-carrier conjugates with varying PEG linker lengths.
Protocol:
-
Synthesis of Drug-PEGn-THP:
-
Activate the terminal carboxyl group of a model drug using a standard coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., dichloromethane).
-
React the activated drug with one end of a heterobifunctional THP-PEGn-amine linker at a 1:1.2 molar ratio overnight at room temperature.
-
Purify the resulting Drug-PEGn-THP conjugate using column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the conjugates using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the molecular weight using Mass Spectrometry (e.g., MALDI-TOF).
-
Assess the purity using analytical HPLC.
-
In Vitro Drug Release Study
Objective: To evaluate the effect of PEG linker length on the release kinetics of the conjugated drug.
Protocol:
-
Prepare solutions of the Drug-PEGn-THP conjugates in phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Place the solutions in dialysis bags with a molecular weight cutoff (MWCO) appropriate for the drug but not the conjugate.
-
Immerse the dialysis bags in a larger volume of PBS at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from the external buffer.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release as a function of time for each conjugate to compare release profiles.
In Vitro Cellular Uptake Assay
Objective: To determine how PEG linker length affects the internalization of the conjugate by target cells.
Protocol:
-
Synthesize fluorescently labeled versions of the THP-PEGn-THP linkers.
-
Culture target cells (e.g., a cancer cell line) in 24-well plates until they reach 80-90% confluency.
-
Incubate the cells with equimolar concentrations of the fluorescently labeled conjugates for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized conjugates.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the fluorescence intensity of the cell lysates using a fluorescence plate reader.
-
Normalize the fluorescence intensity to the total protein content of the cell lysate to determine the relative cellular uptake.
-
Visualize cellular uptake using fluorescence microscopy.
In Vivo Pharmacokinetic Study
Objective: To assess the impact of PEG linker length on the circulation half-life and biodistribution of the conjugate.
Protocol:
-
Administer the THP-PEGn-THP conjugates intravenously to a cohort of laboratory animals (e.g., mice or rats) at a standardized dose.
-
At specified time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24 hours) post-injection, collect blood samples via a suitable method (e.g., tail vein sampling).
-
Process the blood samples to obtain plasma.
-
Extract the conjugate from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time and perform pharmacokinetic analysis to determine key parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance.
-
For biodistribution studies, euthanize animals at the final time point, harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable), and quantify the amount of conjugate accumulated in each organ.
Visualizing Key Concepts and Workflows
To further illustrate the concepts discussed, the following diagrams are provided in the Graphviz DOT language.
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PROTAC Linker Chemistry of Thp-peg24-thp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry, synthesis, and application of the Thp-peg24-thp linker in the design and development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1] Polyethylene glycol (PEG) chains are frequently used as linkers due to their hydrophilicity, biocompatibility, and tunable length, which can enhance the solubility and pharmacokinetic profile of PROTACs.[2]
Core Chemistry of this compound
The "this compound" designation describes a bifunctional linker composed of a central polyethylene glycol (PEG) chain with 24 ethylene glycol units, capped at both ends with tetrahydropyran (THP) protecting groups.
-
PEG24 Backbone: The long PEG chain provides significant flexibility and hydrophilicity to the PROTAC molecule. This can be advantageous for improving solubility and spanning the distance between the POI and the E3 ligase to facilitate the formation of a stable ternary complex.[3] The length of the PEG linker is a critical parameter that often requires optimization for each specific target and E3 ligase pair.
-
Tetrahydropyran (THP) Protecting Groups: The THP groups are acid-labile protecting groups for the terminal hydroxyl groups of the PEG chain. This protection strategy is employed during the synthesis of the PROTAC to prevent unwanted side reactions of the hydroxyl groups. The THP ethers are stable to many reagents used in organic synthesis but can be readily removed under acidic conditions to allow for the conjugation of the POI and E3 ligase ligands.
Physicochemical Properties and Their Implications
The physicochemical properties of the this compound linker significantly influence the overall characteristics of the resulting PROTAC.
| Property | Implication for PROTAC Design |
| Molecular Weight | High (approx. 1241.5 g/mol ) |
| Solubility | High in aqueous solutions due to the hydrophilic PEG chain. This can improve the overall solubility of the PROTAC, which is often a challenge for these large molecules. |
| Flexibility | The long PEG chain imparts a high degree of conformational flexibility. This can be beneficial for allowing the PROTAC to adopt an optimal orientation for ternary complex formation. However, excessive flexibility can also lead to an entropic penalty upon binding. |
| Cell Permeability | The high polarity of the long PEG chain can negatively impact passive cell permeability. Strategies to overcome this may be necessary for targeting intracellular proteins. |
Synthesis of this compound and PROTAC Conjugation
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of long-chain PEG linkers and the use of THP protecting groups. A common strategy involves the use of click chemistry to assemble the PEG24 backbone.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound and subsequent PROTAC assembly.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate a PROTAC synthesized using a this compound linker.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Ternary Complex Formation Assays
Several biophysical techniques can be used to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
A. Surface Plasmon Resonance (SPR)
Procedure:
-
Immobilize the E3 ligase on a sensor chip.
-
Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the chip surface.
-
Measure the binding response to determine the affinity and kinetics of ternary complex formation.
B. Isothermal Titration Calorimetry (ITC)
Procedure:
-
Titrate the PROTAC into a solution containing both the POI and the E3 ligase.
-
Measure the heat changes upon binding to determine the thermodynamic parameters of ternary complex formation.
C. AlphaLISA (Amplified Luminescent Proximity Homestead Assay)
Procedure:
-
Use tagged versions of the POI and E3 ligase (e.g., His-tagged and GST-tagged).
-
Incubate the tagged proteins with the PROTAC.
-
Add AlphaLISA acceptor beads that bind to one tag and donor beads that bind to the other.
-
If a ternary complex forms, the beads are brought into proximity, generating a chemiluminescent signal.
Data Presentation
Quantitative data from the evaluation of a PROTAC should be summarized in a structured format for clear comparison. The following table provides an illustrative example for a hypothetical PROTAC utilizing a long PEG linker, as specific data for a this compound-based PROTAC is not currently available in the literature.
| PROTAC ID | Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Cooperativity (α) |
| PROTAC-X | This compound (hypothetical) | BRD4 | VHL | 25 | >90 | 50 | 5 |
| PROTAC-Y | PEG8 | BRD4 | VHL | 100 | 80 | 150 | 2 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The this compound linker represents a valuable, albeit specialized, tool in the PROTAC designer's toolbox. Its long, hydrophilic PEG backbone can confer favorable solubility properties and provide the necessary length and flexibility to induce the formation of a productive ternary complex, particularly for challenging targets. The THP protecting groups allow for a modular and controlled synthetic strategy. However, the high molecular weight and polarity of such a long linker may present challenges for cell permeability, necessitating careful consideration and empirical validation for each specific biological target. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of PROTACs incorporating this and other long-chain PEG linkers.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Applications of THP-PEG24-THP in Drug Discovery
Introduction
This compound is a bifunctional linker molecule with significant potential in the field of drug discovery and development. Its structure consists of a 24-unit polyethylene glycol (PEG) chain, with both ends capped by a tetrahydropyranyl (THP) protecting group. The PEG component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The THP groups are acid-labile protecting groups for alcohols, allowing for controlled deprotection and subsequent conjugation to other molecules of interest, such as drugs, targeting ligands, or probes. While specific, direct applications of this compound are not extensively documented in publicly available literature, its chemical properties make it a versatile tool for various drug discovery applications, including the development of Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted drug delivery systems.
Chemical Properties and Structure
The fundamental characteristics of this compound are derived from its constituent parts: the PEG linker and the THP protecting groups.
-
Polyethylene Glycol (PEG) Linker: The 24-unit PEG chain is a flexible, hydrophilic polymer. In drug discovery, PEG linkers are utilized to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend plasma half-life. The hydrophilicity of the PEG chain can also enhance the solubility of hydrophobic drugs.
-
Tetrahydropyranyl (THP) Protecting Group: The THP group is a commonly used protecting group for alcohols in organic synthesis. It is stable to a wide range of reaction conditions but can be readily removed under mild acidic conditions. This allows for selective deprotection of the terminal hydroxyl groups on the PEG chain, enabling site-specific conjugation to other molecules.
Below is a table summarizing the key chemical properties of a representative this compound molecule.
| Property | Value | Reference |
| Molecular Formula | C59H116O26 | [1][2] |
| Molecular Weight | 1241.57 g/mol | [1][2] |
| IUPAC Name | 2-((71-(cyclohexyloxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxahenheptacontyl)oxy)tetrahydro-2H-pyran | [1] |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Potential Applications in Drug Discovery
The bifunctional nature of this compound makes it an ideal candidate for use as a linker in the construction of complex therapeutic molecules.
1. Antibody-Drug Conjugates (ADCs)
In the design of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. This compound, after deprotection, can be derivatized to react with functional groups on both the antibody and the drug, creating a stable conjugate. The PEG chain can help to improve the solubility and stability of the ADC.
2. PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A linker is a critical component of a PROTAC, and its length and composition can significantly impact the efficacy of the molecule. The flexible and hydrophilic nature of the PEG-24 chain in this compound could be advantageous in spanning the distance between the target protein and the E3 ligase.
3. Targeted Drug Delivery
This compound can be used to link a therapeutic agent to a targeting moiety, such as a peptide or a small molecule, that directs the drug to a specific tissue or cell type. This can enhance the therapeutic efficacy of the drug while minimizing off-target side effects. For example, a drug could be conjugated to a ligand that binds to a receptor that is overexpressed on cancer cells.
Experimental Protocols
The following are example protocols for the deprotection of the THP groups and subsequent conjugation of the deprotected linker. These are general procedures and may require optimization for specific applications.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the THP protecting groups to yield the free diol, HO-PEG24-OH.
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane and methanol)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water (2:1).
-
Add acetic acid (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired diol.
Protocol 2: Bifunctional Derivatization of HO-PEG24-OH
This protocol describes the conversion of the terminal hydroxyl groups of the deprotected linker into a more reactive functional group, such as a tosylate, for subsequent conjugation reactions.
Materials:
-
HO-PEG24-OH (from Protocol 1)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve HO-PEG24-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2.5 equivalents) to the solution, followed by the slow addition of tosyl chloride (2.2 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting TsO-PEG24-OTs by column chromatography.
Data Presentation
The following tables provide examples of the types of quantitative data that would be generated during the characterization and application of this compound and its derivatives.
Table 1: Characterization of this compound and its Deprotected Form
| Compound | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | Purity (by HPLC) (%) |
| This compound | 1241.57 | 4.6 (m, 2H, OCHO), 3.6 (m, 96H, PEG), 1.5-1.8 (m, 12H, THP) | >95 |
| HO-PEG24-OH | 1073.33 | 3.6 (m, 96H, PEG), 2.5 (t, 2H, OH) | >98 |
Table 2: Efficacy of a Hypothetical this compound-linked PROTAC
| Cell Line | Target Protein | PROTAC Concentration (nM) | Target Degradation (%) | DC50 (nM) |
| MCF-7 | BRD4 | 1 | 25 | 15.2 |
| MCF-7 | BRD4 | 10 | 68 | 15.2 |
| MCF-7 | BRD4 | 100 | 92 | 15.2 |
| MDA-MB-231 | BRD4 | 1 | 15 | 28.7 |
| MDA-MB-231 | BRD4 | 10 | 55 | 28.7 |
| MDA-MB-231 | BRD4 | 100 | 85 | 28.7 |
Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Simplified structure of this compound.
Diagram 2: Experimental Workflow for Deprotection and Conjugation
Caption: Deprotection and conjugation workflow.
Diagram 3: Hypothetical Signaling Pathway Modulation
Caption: PROTAC-mediated protein degradation pathway.
References
The Core Principles of Utilizing THP-PEG24-THP in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides an in-depth technical overview of the basic principles for using THP-PEG24-THP , a long-chain, flexible, polyethylene glycol (PEG)-based linker, in research and drug development.
Core Concepts of this compound in PROTAC Design
This compound is a bifunctional linker consisting of a 24-unit polyethylene glycol chain with tetrahydropyran (THP) protecting groups at both ends. The THP groups mask the terminal hydroxyl functionalities, which, after deprotection, can be used for conjugation with a protein of interest (POI) ligand and an E3 ligase ligand.
The primary role of the this compound linker is to spatially orient the two ligands to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The length and flexibility of the PEG24 chain are key attributes that offer several potential advantages:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules.[3] This can also positively impact cell permeability and overall pharmacokinetic properties.[3]
-
Access to Difficult Targets: The extended length of the PEG24 linker can bridge larger distances, potentially enabling the degradation of targets with challenging topographies or where the ligand binding sites are far from suitable ubiquitination sites.[1]
-
Increased Flexibility: A flexible linker can allow the POI and E3 ligase to adopt multiple productive orientations, which may enhance the efficiency of ternary complex formation and subsequent ubiquitination.
However, the use of a long, flexible linker also presents potential challenges, such as an increased risk of oxidative metabolism and the possibility of a high entropic penalty upon ternary complex formation, which could decrease potency if the linker is excessively long.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C59H116O26 | |
| Molecular Weight | 1241.5 g/mol | |
| Purity | Typically >95% | |
| Appearance | Varies (often a solid or oil) | |
| Storage Conditions | Store at -20°C for long-term stability | General recommendation |
Experimental Protocols
The following sections detail the essential experimental protocols for the synthesis and evaluation of PROTACs using the this compound linker.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. The core of this process is the deprotection of the THP groups to reveal the terminal hydroxyls, followed by sequential conjugation to the POI and E3 ligase ligands.
References
Introduction to PROTAC Technology and the Role of Linkers
An In-Depth Technical Guide to the THP-PEG24-THP Linker for Novel PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively target and degrade disease-causing proteins.[1][2] A PROTAC molecule is comprised of three distinct components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase, leading to the poly-ubiquitination of the target protein, which marks it for degradation by the 26S proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the geometry and stability of the ternary complex. Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, biocompatibility, and the synthetic tractability that allows for systematic variation of their length. This guide focuses on a specific bifunctional linker, This compound , a long-chain PEG linker designed for advanced PROTAC synthesis.
Physicochemical Properties of this compound
The this compound linker is a high-purity, monodisperse PEG derivative suitable for the multi-step synthesis of complex PROTAC molecules. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₅₉H₁₁₆O₂₆ |
| Molecular Weight | ~1241.5 g/mol |
| Appearance | Varies by supplier; often a solid or oil |
| Core Structure | 24 repeating ethylene glycol units |
| Terminal Groups | Tetrahydropyranyl (THP) ethers |
| Key Feature | The THP groups serve as acid-labile protecting groups for terminal hydroxyl functionalities, enabling sequential, site-specific conjugation. |
Core Concept: The Role of the Tetrahydropyranyl (THP) Protecting Group
In the context of PROTAC synthesis, which often involves multiple, sequential chemical reactions, it is essential to prevent unintended side reactions. The this compound linker is designed with this principle in mind. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols.
Key characteristics of the THP group:
-
Stability: It is stable under a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides. This allows for chemical modifications on other parts of the PROTAC molecule without affecting the linker's terminal ends.
-
Ease of Removal (Deprotection): The THP ether can be easily cleaved under mild acidic conditions (acidic hydrolysis) to reveal the free hydroxyl group.
This dual nature allows a researcher to deprotect one end of the PEG linker, conjugate it to either the POI ligand or the E3 ligase ligand, and then deprotect the second end for the final conjugation step. This stepwise approach provides precise control over the synthesis of the final heterobifunctional molecule.
PROTAC Mechanism of Action
PROTACs operate catalytically to hijack the cell's natural protein disposal machinery. The process begins with the formation of a key ternary complex and culminates in the irreversible degradation of the target protein.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Experimental Protocols
Representative Protocol for PROTAC Synthesis using this compound
This protocol outlines a generalized, multi-step synthesis for assembling a PROTAC. It assumes the POI ligand has a free amine for amide coupling and the E3 ligase ligand has a terminal alkyne for click chemistry. Note: This is a representative workflow; specific reaction conditions, solvents, and purification methods must be optimized for the specific ligands used.
Step 1: Selective Mono-Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable alcohol solvent (e.g., ethanol).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS until a significant amount of the mono-deprotected product (HO-PEG24-THP) is observed. Avoid prolonged reaction times to minimize di-deprotection.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Purify the mono-deprotected product using flash column chromatography.
Step 2: Functionalization for First Coupling (e.g., Azide Formation)
-
Dissolve the purified HO-PEG24-THP (1.0 eq) in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the formation of the azide-PEG24-THP product by LC-MS.
-
Perform an aqueous workup and purify the product by flash column chromatography.
Step 3: Second THP Deprotection
-
Dissolve the azide-PEG24-THP product (1.0 eq) in a solvent mixture such as acetic acid/THF/water (e.g., 3:1:1 ratio).
-
Stir the reaction at room temperature for several hours, monitoring the removal of the second THP group by LC-MS.
-
Concentrate the mixture under reduced pressure to remove the solvents, yielding the azide-PEG24-OH intermediate.
Step 4: Second Functionalization and Final Coupling (Click Chemistry)
-
Couple the azide-PEG24-OH intermediate to the alkyne-functionalized E3 ligase ligand.
-
Dissolve the azide-PEG24-OH (1.0 eq) and the E3-alkyne ligand (1.0 eq) in a solvent system like t-BuOH/water.
-
Add sodium ascorbate followed by copper(II) sulfate pentahydrate.
-
Stir the reaction at room temperature until completion as monitored by LC-MS.
-
Purify the resulting E3-linker intermediate.
Step 5: Final Amide Coupling to POI Ligand
-
The E3-linker intermediate from Step 4 now has a free hydroxyl group, which must be converted to a carboxylic acid for amide coupling. This can be achieved via a Jones oxidation or a two-step oxidation (e.g., Dess-Martin followed by Pinnick).
-
Dissolve the resulting E3-linker-COOH (1.0 eq) and the POI-NH₂ ligand (1.1 eq) in anhydrous DMF.
-
Add an amide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
Protocol for Western Blot Analysis of PROTAC-Induced Degradation
This method is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Plating & Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle-only control for a specified duration (typically 16-24 hours).
-
Cell Lysis: Aspirate the media, wash the cells twice with ice-cold PBS, and add lysis buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100 °C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).
Visualizing the Experimental Workflow
Caption: High-level workflow from PROTAC synthesis to biological evaluation.
Data Presentation: The Critical Impact of PEG Linker Length
While specific degradation data for a PROTAC utilizing the exact this compound linker is not publicly available and would be target-dependent, extensive research has demonstrated that linker length is a paramount factor for efficacy. The data below, compiled from various studies, illustrates how systematically varying the number of PEG units impacts degradation potency (DC₅₀) and efficacy (Dₘₐₓ). A lower DC₅₀ indicates higher potency.
| Target Protein | E3 Ligase | Linker Composition & Length | Degradation Potency (DC₅₀) | Max Degradation (Dₘₐₓ) | Reference |
| BTK | Cereblon | PEG, < 5 units | Inactive | - | |
| PEG, 9 units | 5.9 ± 0.5 nM | >95% | |||
| HaloTag | VHL | PEG, < 3 units | Minimal Degradation | ≤20% | |
| PEG, 3 units | 19 ± 1 nM | >95% | |||
| PEG, > 3 units | Higher DC₅₀ | ~80% | |||
| BRD4 | Cereblon | PEG, 1-2 units | > 5 µM | Low | |
| PEG, 4-5 units | < 0.5 µM | High | |||
| TBK1 | VHL | Alkyl/Ether, < 12 atoms | No Degradation | - | |
| Alkyl/Ether, 21 atoms | 3 nM | 96% | |||
| Alkyl/Ether, 29 atoms | 292 nM | 76% |
This data underscores that an optimal linker length is crucial for forming a productive ternary complex; a linker that is too short may cause steric hindrance, while one that is too long can lead to reduced stability and inefficient ubiquitination.
Logical Relationship of Linker Properties
The optimization of a PROTAC linker is a balancing act between multiple factors to achieve potent and selective protein degradation.
Caption: Logical relationship between linker properties and PROTAC efficacy.
Conclusion
The this compound linker represents a sophisticated building block for the development of novel PROTACs. Its long, hydrophilic PEG chain can enhance the physicochemical properties of the final molecule, while the terminal THP protecting groups afford chemists precise, stepwise control over the synthetic assembly. As demonstrated, the length and composition of the linker are critical variables that must be empirically optimized for each POI-E3 ligase pair to achieve maximal degradation potency. The use of advanced, functionalized linkers like this compound, combined with robust analytical methods, will continue to drive the discovery of next-generation protein degraders for challenging therapeutic targets.
References
Methodological & Application
Application Notes and Protocols: Synthesis of THP-PEG24-THP for PROTAC Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic tractability. The THP-PEG24-THP linker, a 24-unit PEG chain with both ends protected by a tetrahydropyranyl (THP) group, is a valuable building block for the synthesis of PROTACs. The THP groups serve as protecting groups for the terminal hydroxyl functionalities, allowing for selective deprotection and sequential conjugation to the POI and E3 ligase ligands.
These application notes provide a detailed protocol for the synthesis of this compound and its subsequent use in the assembly of PROTACs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C59H116O26 | |
| Molecular Weight | 1241.57 g/mol | |
| Purity | ≥95% | |
| Appearance | White Solid | - |
| Storage Conditions | 0-8 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from commercially available polyethylene glycol 24 (HO-PEG24-OH) by protection of the terminal hydroxyl groups with dihydropyran (DHP).
Materials:
-
HO-PEG24-OH
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of HO-PEG24-OH (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 3.0 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Protocol 2: General Procedure for PROTAC Synthesis using this compound
This protocol outlines a general two-step procedure for the synthesis of a PROTAC, involving the deprotection of one THP group, coupling to the first ligand, followed by the deprotection of the second THP group and coupling to the second ligand.
Step 1: Mono-deprotection of this compound and Coupling to Ligand 1
Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Ligand 1 with a carboxylic acid or amine functionality
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, Et3N)
-
Anhydrous dimethylformamide (DMF) or DCM
Procedure:
-
Mono-deprotection: To a solution of this compound (1.0 eq) in a mixture of THF and water, add acetic acid. Stir the reaction at room temperature and monitor the formation of the mono-deprotected product (THP-PEG24-OH) by LC-MS. The reaction time will need to be optimized to maximize the yield of the mono-deprotected species over the fully deprotected diol.
-
Purification: Once the desired amount of mono-deprotected product is formed, neutralize the reaction with a mild base (e.g., saturated NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the THP-PEG24-OH by flash column chromatography.
-
Coupling to Ligand 1 (assuming Ligand 1 has a carboxylic acid):
-
To a solution of Ligand 1-COOH (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of THP-PEG24-OH (1.0 eq) in anhydrous DMF to the activated Ligand 1.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting Ligand 1-PEG24-OTHP by flash column chromatography or preparative HPLC.
-
Step 2: Deprotection of the Second THP Group and Coupling to Ligand 2
Materials:
-
Ligand 1-PEG24-OTHP
-
Acidic deprotection conditions (e.g., p-toluenesulfonic acid in methanol, or acetic acid/THF/water)
-
Ligand 2 with a carboxylic acid or amine functionality
-
Coupling reagents and base as in Step 1.
Procedure:
-
Deprotection: Dissolve Ligand 1-PEG24-OTHP in a suitable solvent (e.g., methanol). Add a catalytic amount of a strong acid like p-toluenesulfonic acid and stir at room temperature. Alternatively, use the acetic acid/THF/water system as in Step 1, allowing the reaction to go to completion. Monitor the deprotection by LC-MS.
-
Purification: Upon complete deprotection, neutralize the reaction and purify the resulting Ligand 1-PEG24-OH by flash column chromatography or preparative HPLC.
-
Coupling to Ligand 2 (assuming Ligand 2 has a carboxylic acid):
-
Follow the same coupling procedure as described in Step 1, using Ligand 1-PEG24-OH and Ligand 2-COOH to synthesize the final PROTAC molecule (Ligand 1-PEG24-Ligand 2).
-
Purify the final PROTAC by preparative HPLC to obtain a high-purity product.
-
Visualizations
Caption: Synthetic scheme for the protection of HO-PEG24-OH to yield this compound.
References
Application Notes and Protocols for the Conjugation of Thp-peg24-thp to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the conjugation of Thp-peg24-thp, a bifunctional polyethylene glycol (PEG) linker, to a target ligand. The this compound linker possesses tetrahydropyranyl (Thp) protecting groups at both termini of a 24-unit PEG chain. The Thp group is an acid-labile protecting group for alcohols.[][2][3] Therefore, the first step in any conjugation strategy is the removal of the Thp groups to yield the free dihydroxy PEG linker (HO-peg24-OH). Subsequently, the terminal hydroxyl groups can be activated to react with various functional groups on the target ligand, such as amines, carboxylic acids, or thiols.
These protocols will guide the user through the deprotection of the this compound linker, activation of the resulting diol, and subsequent conjugation to ligands bearing different functionalities. Detailed experimental procedures, data tables for reaction conditions, and purification and characterization guidelines are provided.
Workflow Overview
The overall workflow for conjugating this compound to a ligand involves a three-stage process:
-
Deprotection: Removal of the Thp protecting groups to expose the terminal hydroxyl groups of the PEG linker.
-
Activation: Conversion of the terminal hydroxyl groups into more reactive functional groups.
-
Conjugation: Reaction of the activated PEG linker with the target ligand.
References
Application Notes and Protocols for Thp-peg24-thp
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Thp-peg24-thp, a bifunctional polyethylene glycol (PEG) derivative. This compound features a 24-unit polyethylene glycol chain, with both termini protected by acid-labile tetrahydropyranyl (THP) groups.[1][2][3] This unique structure makes it a valuable tool in drug delivery, bioconjugation, and surface modification, where controlled release or temporary protection of hydroxyl groups is required. These protocols offer step-by-step guidance on the deprotection of the THP groups and subsequent functionalization of the revealed hydroxyl termini for various research and drug development applications.
Introduction to this compound
This compound is a derivative of polyethylene glycol (PEG), a polymer widely employed in the pharmaceutical field to enhance the therapeutic properties of drugs and biologics.[4][5] The key features of this compound are the terminal tetrahydropyranyl (THP) protecting groups. The THP group is a well-established protecting group for alcohols, known for its stability in neutral to basic conditions and its facile removal under mild acidic conditions. This characteristic allows for the strategic unmasking of the terminal hydroxyl groups of the PEG chain when desired, enabling subsequent conjugation to other molecules.
Potential Applications:
-
Prodrug Synthesis: this compound can act as a linker to create prodrugs. The active drug molecule can be conjugated to the deprotected PEG linker, and the resulting conjugate may exhibit improved solubility and pharmacokinetic profiles.
-
Nanoparticle Surface Modification: The deprotected diol can be used to modify the surface of nanoparticles, improving their stability, biocompatibility, and circulation time.
-
Crosslinking Agent: Following deprotection, the two terminal hydroxyl groups can be activated to react with other molecules, making this compound a potential crosslinking agent for hydrogel formation or other biomaterials.
-
Linker for Antibody-Drug Conjugates (ADCs): The bifunctional nature of the deprotected PEG chain makes it suitable as a linker in the construction of ADCs, connecting a cytotoxic drug to an antibody.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C59H116O26 | |
| Molecular Weight | 1241.57 g/mol | |
| Appearance | White to off-white solid or viscous oil | Inferred from similar PEG compounds |
| Solubility | Soluble in water and most organic solvents | |
| Purity | >95% |
Experimental Protocols
Deprotection of THP Groups
This protocol describes the removal of the THP protecting groups to yield the corresponding diol, HO-peg24-OH.
Materials:
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridinium p-toluenesulfonate (PPTS) or mild acid (e.g., 0.1 M HCl)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
Procedure:
-
Dissolve this compound in DCM or THF (e.g., 10 mg/mL).
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents) or a small volume of mild acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The product, HO-peg24-OH, will have a lower Rf value than the starting material.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a small amount of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Characterize the resulting diol by ¹H NMR and ¹³C NMR to confirm the removal of the THP groups.
Expected Observations: Disappearance of the characteristic signals for the THP group protons in the ¹H NMR spectrum.
Diagram of Deprotection Workflow
References
- 1. This compound | C59H116O26 | CID 162642493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 3. This compound 95% | AChemBlock [achemblock.com]
- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Thp-peg24-thp Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thp-peg24-thp linker is a chemical entity featuring a long-chain polyethylene glycol (PEG) core flanked by two tetrahydropyranyl (THP) protecting groups. PEG linkers are integral to modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The incorporation of a PEG chain enhances the solubility, stability, and pharmacokinetic properties of the conjugated molecules.[1][][3][4] The THP groups serve as acid-labile protecting groups for terminal hydroxyl functionalities. Understanding the solubility of this linker in various solvents is critical for its effective handling, purification, and conjugation to molecules of interest.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₉H₁₁₆O₂₆ | [5] |
| Molecular Weight | 1241.54 g/mol | |
| Appearance | Inferred to be a viscous oil or waxy solid at room temperature | General knowledge |
Predicted Solubility of this compound
For similar but smaller THP-PEG linkers, solubility has been noted in solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). For more complex PROTAC molecules containing THP-PEG linkers, solubility can be achieved in co-solvent systems. For instance, a THP-PEG4-containing PROTAC degrader was solubilized in mixtures of DMSO, PEG300, Tween-80, and saline, or in corn oil.
The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents. This information should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble to Soluble | The long PEG chain imparts significant hydrophilicity. |
| Ethanol, Methanol | Soluble | PEGs are generally soluble in lower alcohols. |
| Acetonitrile | Soluble | A polar aprotic solvent often compatible with PEGs. |
| Dichloromethane (DCM) | Soluble | The ether linkages of PEG and the THP groups are compatible with chlorinated solvents. |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, often used for initial stock solutions of sparingly soluble compounds. |
| Tetrahydrofuran (THF) | Soluble | The ether-based structure is compatible with THF. |
| Hexanes, Heptane | Insoluble | The polarity of the PEG chain is too high for non-polar aliphatic solvents. |
| Diethyl Ether | Sparingly Soluble to Insoluble | Polarity may be insufficient for the long PEG chain. |
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of the this compound linker in a range of solvents.
Materials:
-
This compound linker
-
Class A volumetric flasks (various sizes)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Centrifuge
-
HPLC-UV or HPLC-ELSD system
-
Syringe filters (0.22 µm, compatible with solvents)
-
Selection of solvents to be tested (e.g., Water, DMSO, Ethanol, DCM, Acetonitrile)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh approximately 10 mg of this compound linker into a series of glass vials.
-
To each vial, add 1.0 mL of the selected solvent.
-
Cap the vials tightly.
-
Agitate the mixtures vigorously using a vortex mixer for 2 minutes.
-
Place the vials on a magnetic stirrer at a constant temperature (e.g., 25 °C) and stir for 24 hours to ensure equilibrium is reached.
-
Visually inspect the vials for any undissolved material. If the linker is fully dissolved, add more linker in known amounts until a saturated solution with visible excess solid/oil is achieved.
-
-
Sample Clarification:
-
After 24 hours, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved linker.
-
Carefully collect an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulate matter.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Accurately dilute the filtered supernatant with the same solvent used for the calibration standards.
-
Analyze the diluted samples and calibration standards by a suitable analytical method (e.g., HPLC-ELSD, as the linker lacks a strong chromophore).
-
Quantify the concentration of the linker in the diluted samples by comparing the response to the calibration curve.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility in mg/mL or mol/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the this compound linker and all solvents used.
Visualizations
The following diagrams illustrate the general structure of the this compound linker and a typical workflow for determining its solubility.
Caption: General structure of the this compound linker.
Caption: Experimental workflow for solubility determination.
References
Application Notes and Protocols for the Analytical Characterization of a BRD4-Targeting PROTAC with a 24-Unit PEG Linker (BRD4-PEG24-VHL)
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. Long-chain polyethylene glycol (PEG) linkers, such as the 24-unit PEG linker, are often employed to enhance solubility and optimize the distance between the POI and the E3 ligase.
This document provides a comprehensive guide to the analytical techniques for characterizing a hypothetical, yet representative, PROTAC named BRD4-PEG24-VHL . This PROTAC is designed to target the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, for degradation via the von Hippel-Lindau (VHL) E3 ligase. The structure consists of the BRD4 ligand JQ1 and a VHL ligand connected by a 24-unit PEG linker. While the specific "Thp-peg24-thp" nomenclature likely refers to a protected precursor used in synthesis, this guide focuses on the final, deprotected, and active PROTAC molecule.
Physicochemical Characterization
A thorough physicochemical characterization is fundamental to ensuring the identity, purity, and stability of the synthesized PROTAC.
Mass Spectrometry for Molecular Weight Confirmation
Application Note: High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight of the synthesized BRD4-PEG24-VHL, verifying its elemental composition. Due to the heterogeneity inherent in long PEG chains, the mass spectrum may show a distribution of peaks corresponding to different PEG lengths, each differing by the mass of an ethylene glycol unit (approximately 44 Da)[1].
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Agilent 1260 Infinity LC System coupled to an Agilent 6520 Accurate-Mass Q-TOF Mass Spectrometer[1].
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Analysis: The resulting spectrum should be analyzed to confirm the presence of the [M+H]⁺, [M+2H]²⁺, and other charged species corresponding to the calculated molecular weight of BRD4-PEG24-VHL. The characteristic PEG pattern should be noted.
Data Presentation:
| Parameter | Expected Value (for a hypothetical BRD4-PEG24-VHL) | Observed Value |
| Molecular Formula | C₈₄H₁₁₉ClN₁₀O₂₈S₂ | - |
| Calculated MW (Mono) | 1834.7 g/mol | - |
| Observed [M+H]⁺ | 1835.7 m/z | [Enter Data] |
| Observed [M+2H]²⁺ | 918.35 m/z | [Enter Data] |
HPLC for Purity Assessment
Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to assess the purity of the synthesized PROTAC. The method should be able to separate the final product from starting materials, reagents, and any degradation products[2][3].
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: Shimadzu HPLC system with a UV detector[2].
-
Column: Kinetex C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Data Analysis: The purity is calculated based on the peak area of the main product relative to the total peak area. A purity of ≥95% is generally required for biological assays.
Data Presentation:
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| BRD4-PEG24-VHL | [Enter Data] | [Enter Data] | [Enter Data] |
| Reference Standard | [Enter Data] | [Enter Data] | >99% |
NMR for Structural Elucidation
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the final PROTAC. ¹H and ¹³C NMR spectra should be consistent with the proposed structure of BRD4-PEG24-VHL. The characteristic broad signals of the PEG linker will be prominent in the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: Bruker 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
-
Concentration: 5-10 mg/mL.
-
Data Analysis: The chemical shifts, multiplicities, and integrations of the protons should be assigned to the corresponding protons in the BRD4-PEG24-VHL structure. The presence of signals from the JQ1 and VHL ligands, as well as the PEG linker, should be confirmed.
Data Presentation: A summary of key proton signals and their assignments.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| [Enter Data] | [Enter Data] | [Enter Data] | Aromatic protons of JQ1 |
| [Enter Data] | [Enter Data] | [Enter Data] | Protons of the VHL ligand |
| ~3.5 ppm | broad singlet | ~96H | Methylene protons of the PEG24 linker |
Biophysical Characterization of Molecular Interactions
Understanding the binding kinetics of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex, is crucial for optimizing its degradation efficiency.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
Application Note: SPR is a powerful technique to measure the binding affinity and kinetics of the PROTAC to both BRD4 and VHL individually (binary interactions) and to assess the formation and stability of the BRD4-PROTAC-VHL ternary complex. This allows for the determination of cooperativity in ternary complex formation, a key parameter for PROTAC efficacy.
Experimental Protocol: SPR Analysis
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Immobilization: Immobilize the E3 ligase (e.g., His-tagged VHL complex) onto an NTA sensor chip.
-
Binary Interaction (PROTAC to VHL): Inject serial dilutions of BRD4-PEG24-VHL over the immobilized VHL surface to determine the binding affinity (KD).
-
Binary Interaction (PROTAC to BRD4): Immobilize BRD4 (e.g., the second bromodomain, BRD4-BD2) and inject serial dilutions of the PROTAC.
-
Ternary Complex Formation: Pre-incubate a constant, near-saturating concentration of BRD4-BD2 with serial dilutions of BRD4-PEG24-VHL, and inject these mixtures over the immobilized VHL surface.
-
Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir) to obtain association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. Calculate the cooperativity factor (α) as the ratio of the binary KD of the PROTAC for one protein to its apparent KD in the presence of the other protein.
Data Presentation:
| Interaction | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Cooperativity (α) |
| BRD4-PEG24-VHL with VHL | [Enter Data] | [Enter Data] | [Enter Data] | - |
| BRD4-PEG24-VHL with BRD4-BD2 | [Enter Data] | [Enter Data] | [Enter Data] | - |
| BRD4-PEG24-VHL Ternary Complex (with BRD4-BD2) | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Cellular Characterization
Cell-based assays are essential to confirm that the PROTAC can enter cells, engage its targets, and induce the degradation of the POI.
NanoBRET™ Assay for Cellular Ternary Complex Formation
Application Note: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell, proximity-based method to measure the formation of the ternary complex in a physiological context. In this assay, one protein partner (e.g., BRD4) is fused to NanoLuc® luciferase (donor), and the other (e.g., VHL) is fused to a HaloTag® labeled with a fluorescent acceptor. PROTAC-induced complex formation brings the donor and acceptor into close proximity, resulting in an increased BRET signal.
Experimental Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Line: HEK293T cells.
-
Plasmids: Co-transfect cells with plasmids encoding BRD4-NanoLuc® and HaloTag®-VHL.
-
Assay Plate: Seed transfected cells in a 96-well white plate.
-
Labeling: Add HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add serial dilutions of BRD4-PEG24-VHL to the wells.
-
Measurement: Add NanoBRET® Nano-Glo® Substrate and measure donor (460 nm) and acceptor (>610 nm) emissions.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. Plot the ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
Data Presentation:
| Assay | Parameter | Value (nM) |
| NanoBRET™ Ternary Complex | EC₅₀ | [Enter Data] |
Western Blot for Protein Degradation
Application Note: Western blotting is the most direct method to visualize and quantify the degradation of the target protein. By treating cells with the PROTAC and lysing them at various time points and concentrations, the reduction in BRD4 protein levels can be assessed relative to a loading control.
Experimental Protocol: Western Blot Analysis of BRD4 Degradation
-
Cell Line: A relevant cancer cell line expressing BRD4 (e.g., MDA-MB-231).
-
Treatment: Treat cells with increasing concentrations of BRD4-PEG24-VHL (e.g., 1 nM to 10 µM) for a fixed time (e.g., 8 hours), or with a fixed concentration for various times (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., α-Tubulin or β-actin). Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities. Normalize BRD4 levels to the loading control and express as a percentage of the vehicle-treated control. Calculate the DC₅₀ (concentration at which 50% degradation is observed).
Data Presentation:
| Assay | Parameter | Value (nM) |
| BRD4 Degradation (Western Blot) | DC₅₀ | [Enter Data] |
| Dₘₐₓ (%) | [Enter Data] |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Mechanism of BRD4 degradation mediated by BRD4-PEG24-VHL.
Caption: General experimental workflow for PROTAC characterization.
Caption: Simplified BRD4 signaling pathway and its disruption by a PROTAC.
References
Application Notes and Protocols for THP-PEG24-THP Linker in Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This document provides detailed application notes and protocols for the use of the THP-PEG24-THP linker in the development of PROTACs. This linker features a 24-unit polyethylene glycol (PEG) chain capped with tetrahydropyran (THP) protecting groups. The long PEG chain offers significant flexibility and hydrophilicity, which can be advantageous for spanning the distance between the POI and the E3 ligase, improving solubility, and favorably influencing cell permeability.[2][3] The THP groups provide stable protection for terminal hydroxyl groups during synthesis and can be readily removed under acidic conditions for subsequent conjugation to the respective ligands.
Mechanism of Action
The fundamental role of the this compound linker is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, enables the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Data Presentation
Due to the limited availability of public data specifically for PROTACs employing the this compound linker, the following tables present representative data for PROTACs with long-chain PEG linkers. This data is intended to be illustrative of the expected performance and should be determined empirically for each specific PROTAC construct.
Table 1: Representative Degradation Performance of Long-Chain PEGylated PROTACs
| PROTAC Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Linker Composition (if specified) |
| TBK1 | CRBN | - | 3 | 96 | 21-atom alkyl/ether chain |
| ERα | VHL | MCF7 | 10 - 100 | >90 | 12-16 atom PEG/alkyl chain |
| BRD4 | VHL | HeLa | <10 | >95 | PEG-based |
| RIPK2 | cIAP | THP-1 | ~40 | >90 | PEG linker |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Representative Biophysical Characterization of Ternary Complexes with PEGylated PROTACs
| PROTAC System | Technique | Binary Affinity (KD, nM) | Ternary Affinity (KD, nM) | Cooperativity (α) |
| BRD4-MZ1-VHL | SPR | POI: 1, E3: 29 | 5.4 | >1 |
| BRD9-PROTAC-VHL | ITC | POI: High, E3: High | Moderate | <1 (Negative) |
| PPM1D-BRD-5110-CRBN | SPR | POI: 1, E3: ~3000 | - | - |
KD: Dissociation constant. α (alpha): Cooperativity factor, calculated as (KD of binary interaction) / (KD of ternary interaction). An α > 1 indicates positive cooperativity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs incorporating the this compound linker.
Protocol 1: Synthesis of a PROTAC using THP-PEG24-OH Linker
This protocol outlines a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctionalized THP-PEG24-OH linker.
Caption: General workflow for PROTAC synthesis.
Materials:
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
E3 ligase ligand with a hydroxyl functional group (E3-OH)
-
THP-PEG24-OH linker
-
Amine-PEG24-THP (can be synthesized from THP-PEG24-OH)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for THP deprotection (e.g., p-toluenesulfonic acid)
-
Reagents for hydroxyl activation (e.g., mesyl chloride, tosyl chloride)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Amide Coupling: a. Dissolve POI-COOH (1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. b. Add DIPEA (3 eq) and stir for 10 minutes at room temperature. c. Add a solution of Amine-PEG24-THP (1.1 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS. e. Upon completion, purify the product (POI-PEG24-THP) by flash chromatography or preparative HPLC.
-
THP Deprotection: a. Dissolve the purified POI-PEG24-THP in a suitable solvent (e.g., methanol). b. Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). c. Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS. d. Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product. e. Purify the deprotected intermediate (POI-PEG24-OH).
-
Hydroxyl Activation and Final Coupling: a. Dissolve POI-PEG24-OH in anhydrous DCM and cool to 0 °C. b. Add triethylamine (1.5 eq) followed by mesyl chloride (1.2 eq). c. Stir at 0 °C for 1-2 hours. d. In a separate flask, dissolve E3-OH (1.5 eq) in anhydrous DMF and add a base (e.g., sodium hydride) to deprotonate the hydroxyl group. e. Add the solution of the activated linker to the E3 ligase solution. f. Allow the reaction to proceed at room temperature overnight. g. Purify the final PROTAC molecule by preparative HPLC.
Protocol 2: In-Cell Protein Degradation Assay (Western Blot)
This protocol describes the quantification of target protein degradation in cells treated with the synthesized PROTAC.[1]
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. c. Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them with lysis buffer. b. Quantify the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Block the membrane and incubate with the primary antibody for the target protein. d. Wash and incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify band intensities and normalize the target protein signal to the loading control. b. Calculate the percentage of protein degradation relative to the vehicle control. c. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Biophysical Characterization of Ternary Complex Formation (Surface Plasmon Resonance - SPR)
This protocol outlines a method to measure the kinetics and affinity of the ternary complex formation.[4]
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA)
-
Purified recombinant E3 ligase (e.g., biotinylated VHL complex)
-
Purified recombinant target protein
-
PROTAC solution
-
SPR running buffer
Procedure:
-
Immobilization of E3 Ligase: a. Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: a. To determine the affinity of the PROTAC for the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface. b. To determine the affinity for the target protein, immobilize the target protein and inject the PROTAC.
-
Ternary Complex Analysis: a. Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. b. Inject these solutions over the immobilized E3 ligase surface. c. The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: a. Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. b. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
Conclusion
The this compound linker is a valuable tool in the design of PROTACs, offering a long, flexible, and hydrophilic spacer to facilitate the formation of a productive ternary complex. The provided protocols offer a framework for the synthesis and evaluation of PROTACs incorporating this linker. Successful PROTAC development will depend on careful optimization of the entire molecule, including the choice of ligands and the precise linker attachment points, to achieve potent and selective protein degradation.
References
Application Notes and Protocols for Targeted Protein Degradation Using Thp-peg24-thp Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, offering the potential to eliminate disease-causing proteins that were previously considered "undruggable."[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's natural protein disposal machinery, the proteasome.[1][2]
A critical component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand. The linker's composition and length are crucial for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]
This document provides detailed application notes and protocols for the use of Thp-peg24-thp, a polyethylene glycol (PEG)-based linker, in the synthesis and evaluation of PROTACs for targeted protein degradation.
The Role of this compound in PROTAC Design
This compound is a bifunctional linker composed of a 24-unit polyethylene glycol (PEG) chain with tetrahydropyran (THP) protecting groups at its termini. The PEG component and THP protecting groups offer distinct advantages in PROTAC synthesis and function.
Advantages of PEG Linkers
PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain increases the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is crucial for their handling, formulation, and bioavailability.
-
Tunable Length : PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the target protein and the E3 ligase. This is critical for the formation of a stable and productive ternary complex.
-
Improved Cell Permeability : While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC molecule to adopt a more compact conformation, which can shield its polar surface area and facilitate passage across the cell membrane. However, the optimal PEG length for cell permeability must be determined empirically.
-
Biocompatibility : PEG is a well-established biocompatible polymer, reducing the potential for toxicity of the PROTAC molecule.
The Function of the THP Protecting Group
The tetrahydropyranyl (THP) group is a commonly used acid-labile protecting group for alcohols in organic synthesis. In the context of this compound, the THP groups mask the terminal hydroxyl groups of the PEG chain. This allows for controlled, stepwise synthesis of the PROTAC. The THP groups can be selectively removed under acidic conditions to reveal the hydroxyl groups for subsequent conjugation with either the POI ligand or the E3 ligase ligand.
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency. The following tables summarize compiled data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC B | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC C | PEG4 | 919.0 | 2.8 | 193.0 |
| PROTAC D | PEG8 | 1095.2 | 1.4 | 230.6 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Cell Viability
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| PROTAC 1 | PEG3 | >1000 | <20 | >10000 |
| PROTAC 2 | PEG5 | 500 | 55 | 5000 |
| PROTAC 3 | PEG8 | 100 | 85 | 1000 |
| PROTAC 4 | PEG12 | 250 | 70 | 2500 |
Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent. IC50 (half-maximal inhibitory concentration) for cell viability.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Deprotection of THP-PEG24-THP
Introduction
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of introduction, stability under various non-acidic conditions, and facile removal.[1][2][3][4] This application note provides a detailed protocol for the deprotection of the terminal hydroxyl groups in THP-PEG24-THP, a bifunctional polyethylene glycol (PEG) derivative. The removal of the THP ethers yields the corresponding diol, PEG24-(OH)₂, a valuable building block for further chemical modifications in drug development, bioconjugation, and materials science. The protocols described herein are based on established methods for THP group cleavage under acidic conditions.
The general stability of the THP ether linkage makes it compatible with many synthetic transformations, yet it is readily cleaved by acidic hydrolysis.[1] The mechanism of deprotection involves protonation of the acetal oxygen followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. Subsequent reaction with a nucleophile, typically the solvent (e.g., water or alcohol), quenches the carbocation.
This document outlines two common and effective methods for the deprotection of this compound: one employing a mild organic acid (acetic acid) and another using a stronger acid catalyst (p-toluenesulfonic acid).
Materials and Reagents
-
This compound
-
Acetic acid (AcOH), glacial
-
Tetrahydrofuran (THF)
-
Water (H₂O), deionized
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware
Experimental Protocols
Two primary methods for the acidic deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction and the acid sensitivity of other functional groups, if any, present in the molecule.
Method A: Acetic Acid in Aqueous THF
This method is a mild and commonly used procedure for THP deprotection.
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water. A common solvent ratio is THF:H₂O (2:1 to 4:1 v/v). The concentration should be in the range of 0.1-0.5 M.
-
Acidification: Add glacial acetic acid to the solution. A typical ratio for the solvent system is AcOH:THF:H₂O (e.g., 3:1:1 or 4:2:1 v/v).
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight. For slower reactions, the temperature can be moderately increased to 40-50 °C.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude PEG24-(OH)₂.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Method B: Catalytic p-Toluenesulfonic Acid in Alcohol
This method utilizes a stronger acid catalyst and is often faster than Method A.
-
Dissolution: Dissolve this compound (1 equivalent) in an alcohol solvent such as ethanol (EtOH) or methanol (MeOH) to a concentration of 0.1-0.5 M.
-
Acidification: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (e.g., 0.1-0.2 equivalents). Pyridinium p-toluenesulfonate (PPTS) can also be used as a milder alternative catalyst.
-
Reaction: Stir the solution at room temperature. The reaction is typically faster than with acetic acid and can be completed within 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent like DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: Purify the resulting PEG24-(OH)₂ by silica gel column chromatography as needed.
Data Presentation
The following table summarizes common conditions for THP deprotection based on literature precedents. Researchers can use this as a guide to select the most appropriate conditions for their specific application.
| Reagent/Catalyst | Solvent System | Temperature | Typical Reaction Time | Notes | Reference |
| Acetic Acid (AcOH) | AcOH:THF:H₂O (e.g., 3:1:1) | Room Temp. to 50 °C | 4 - 24 hours | Mild conditions, suitable for many substrates. | |
| p-Toluenesulfonic Acid (TsOH) | Ethanol or Methanol | Room Temp. | 1 - 4 hours | Catalytic amount of strong acid, generally faster. | |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temp. | 2 - 8 hours | Milder acidic catalyst, good for sensitive substrates. | |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp. | 0.5 - 2 hours | Strong acid, very fast, may not be suitable for acid-sensitive molecules. | |
| Lithium Chloride (LiCl) | H₂O/DMSO | 90 °C | ~6 hours | Neutral conditions, useful for substrates with other acid-labile groups. |
Visualizations
Experimental Workflow for THP Deprotection
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Mechanism of Acid-Catalyzed THP Deprotection
This diagram outlines the chemical pathway for the removal of the THP protecting group under acidic conditions.
Caption: Mechanism of acid-catalyzed THP deprotection.
References
Application Notes and Protocols: Thp-peg24-thp Linker in In-Vitro Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2][3][4] The specificity of ubiquitination is primarily determined by the E3 ligase, which recognizes the specific substrate.[3] Dysregulation of the ubiquitination pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.
The Thp-peg24-thp linker is a chemical tool that can be utilized in in-vitro ubiquitination assays to study the interaction between an E3 ligase and a substrate of interest in a controlled manner. This bifunctional linker, comprised of a polyethylene glycol (PEG) chain with tetrahydropyran (Thp) protected ends, allows for the covalent linkage of two different molecules. In the context of ubiquitination assays, it can be employed to conjugate a known E3 ligase to a putative substrate, thereby facilitating the study of substrate ubiquitination.
These application notes provide a detailed protocol for utilizing a this compound linker to assemble an E3 ligase-substrate conjugate and subsequently perform an in-vitro ubiquitination assay to validate and characterize the substrate's ubiquitination.
Data Presentation
Table 1: Key Components for In-Vitro Ubiquitination Assay
| Component | Stock Concentration | Working Concentration |
| E1 Enzyme | 1 µM | 50 nM |
| E2 Enzyme (e.g., UBE2D2) | 40 µM | 200 nM |
| E3 Ligase-Substrate Conjugate | 10 µM | 100 nM |
| Ubiquitin | 10 mg/mL | 0.2 mg/mL |
| ATP | 100 mM | 10 mM |
| 10x Ubiquitination Buffer | See Protocol | 1x |
Table 2: Typical In-Vitro Ubiquitination Reaction Setup
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| E1 Enzyme (5 µM stock) | 0.5 | 50 nM |
| E2 Enzyme (20 µM stock) | 0.5 | 200 nM |
| E3 Ligase-Substrate Conjugate (10 µM stock) | 0.5 | 100 nM |
| Ubiquitin (10 mg/mL stock) | 1.0 | 0.2 mg/mL |
| 10x Ubiquitination Buffer | 5.0 | 1x |
| ATP (100 mM stock) | 5.0 | 10 mM |
| Nuclease-free water | 37.5 | - |
| Total Volume | 50 |
Experimental Protocols
Protocol 1: Assembly of E3 Ligase-Substrate Conjugate using this compound Linker
This protocol describes the chemical conjugation of an E3 ligase to a substrate protein using the this compound linker. This process requires prior modification of the E3 ligase and substrate to introduce compatible reactive groups for linker conjugation.
Materials:
-
Purified E3 Ligase with a reactive handle (e.g., a cysteine residue)
-
Purified Substrate Protein with a compatible reactive handle
-
This compound linker
-
Deprotection reagent (e.g., mild acid)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching reagent
-
Dialysis tubing or desalting columns
Procedure:
-
Deprotection of the this compound linker: The tetrahydropyran (Thp) protecting groups at the ends of the PEG linker are acid-labile. Treat the linker with a mild acid to expose the terminal hydroxyl groups.
-
Activation of the Linker: Activate the hydroxyl ends of the deprotected linker to create reactive groups for protein conjugation. The specific activation chemistry will depend on the available reactive handles on the E3 ligase and substrate.
-
Conjugation Reaction: a. Mix the activated this compound linker with the purified E3 ligase in the conjugation buffer. Allow the reaction to proceed for a specified time at a controlled temperature. b. Purify the linker-E3 ligase intermediate to remove excess linker. c. Add the purified substrate protein to the linker-E3 ligase intermediate. d. Allow the second conjugation reaction to proceed.
-
Quenching: Add a quenching reagent to stop the conjugation reaction.
-
Purification: Purify the final E3 ligase-substrate conjugate using dialysis or desalting columns to remove unreacted components.
-
Characterization: Confirm the successful conjugation and purity of the E3 ligase-substrate conjugate by SDS-PAGE and Western blotting.
Protocol 2: In-Vitro Ubiquitination Assay
This protocol details the steps to perform an in-vitro ubiquitination assay using the pre-assembled E3 ligase-substrate conjugate.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme
-
E3 Ligase-Substrate Conjugate
-
Ubiquitin
-
ATP
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
Nuclease-free water
-
SDS-PAGE loading buffer
-
Anti-ubiquitin antibody
-
Antibody against the substrate protein
Procedure:
-
Reaction Setup: On ice, prepare the ubiquitination reaction mixture according to the volumes specified in Table 2. It is crucial to include control reactions lacking E1, E2, E3-substrate conjugate, or ATP to ensure the observed ubiquitination is enzymatic and specific.
-
Initiation: The final component to be added should be ATP to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.
-
Analysis by Western Blot: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer. d. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains. e. Subsequently, or on a separate blot, probe with an antibody against the substrate to observe the increase in its molecular weight due to ubiquitination. f. Develop the blot using an appropriate secondary antibody and detection reagent. A ladder-like pattern of higher molecular weight bands corresponding to the ubiquitinated substrate should be visible.
Mandatory Visualizations
Caption: The enzymatic cascade of ubiquitination.
Caption: Workflow for in-vitro ubiquitination assay using a pre-assembled conjugate.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of THP-PEG24-THP PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of THP-PEG24-THP PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are this compound PROTACs, and why is solubility a common issue?
A1: this compound refers to a type of Proteolysis Targeting Chimera (PROTAC) that utilizes a 24-unit polyethylene glycol (PEG) linker. The "THP" (tetrahydropyranyl) components are protecting groups, likely for terminal hydroxyl groups on the PEG chain. PROTACs, in general, are large molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility.[1][2][3][4] The long, flexible PEG linker is intended to improve physicochemical properties, including solubility.[5] However, the overall solubility is a composite of the warhead, the E3 ligase ligand, and the linker. If the warhead and E3 ligase ligand are highly hydrophobic, the PEG linker's solubilizing effect may be insufficient.
Q2: What is the role of the THP protecting groups, and how might they affect solubility?
A2: The tetrahydropyranyl (THP) group is a common protecting group for alcohols, known for its stability in non-acidic conditions and its ability to confer good solubility to the protected molecule. In the context of a this compound linker, the THP groups cap the ends of the PEG chain. Their presence can influence the overall physicochemical properties of the PROTAC. If the final PROTAC is intended to have the THP groups removed, incomplete deprotection can result in a heterogeneous mixture with varying solubility profiles. The THP group itself is relatively non-polar, and its impact on the solubility of the final PROTAC will depend on the overall molecular structure.
Q3: What are the first steps I should take to troubleshoot the poor solubility of my this compound PROTAC?
A3: The initial step is to quantitatively assess the solubility of your PROTAC in aqueous buffers relevant to your experiments (e.g., PBS, cell culture media). This establishes a baseline for evaluating improvement strategies. Subsequently, simple modifications to the buffer conditions, such as adjusting the pH, can enhance solubility, particularly if your PROTAC contains ionizable groups. For PROTACs with basic nitrogen moieties, a lower pH might improve solubility.
Q4: Can the choice of E3 ligase ligand affect the solubility of my PROTAC?
A4: Absolutely. The properties of the E3 ligase ligand significantly contribute to the overall characteristics of the PROTAC. For instance, PROTACs recruiting the Cereblon (CRBN) E3 ligase tend to be smaller and more "oral drug-like" compared to those targeting the von Hippel-Lindau (VHL) E3 ligase, which can influence their solubility.
Troubleshooting Guide
This guide provides a systematic approach to addressing poor solubility of this compound PROTACs.
Problem: PROTAC precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer.
This is a common observation when the intrinsic aqueous solubility of the PROTAC is very low, and the final concentration in the aqueous buffer exceeds its thermodynamic solubility limit.
Troubleshooting Workflow
Caption: A workflow for troubleshooting PROTAC precipitation.
Solution 1: Optimization of Experimental Conditions
-
Lower the Final Concentration: Determine the maximum achievable concentration of your PROTAC in the final aqueous buffer without precipitation.
-
Use of Co-solvents: If compatible with your experimental assay, consider adding a small percentage (typically 1-5%) of a pharmaceutically acceptable co-solvent to the final buffer.
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can affect cell viability at higher concentrations. |
| PEG 400 | 1-5% | Generally well-tolerated in cell-based assays. |
| Propylene Glycol | 1-5% | Another common, well-tolerated co-solvent. |
Solution 2: Advanced Formulation Strategies
If optimizing the experimental conditions is insufficient, more advanced formulation techniques can be employed to enhance solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can be effective for highly lipophilic compounds.
-
Cyclodextrin Complexation: Encapsulating the PROTAC within a cyclodextrin molecule can significantly increase its aqueous solubility.
| Formulation Strategy | Principle | Suitability |
| Amorphous Solid Dispersions (ASDs) | Prevents crystallization, enhances dissolution rate. | In vitro and in vivo studies. |
| Lipid-Based Formulations | Solubilizes lipophilic compounds in lipid carriers. | Primarily for in vivo oral delivery. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility. | In vitro and in vivo applications. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of a PROTAC, which is a measure of its solubility under non-equilibrium conditions and is relevant for early drug discovery.
Materials:
-
This compound PROTAC
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV
Methodology:
-
Prepare a 10 mM stock solution of the this compound PROTAC in DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add 2 µL of each DMSO concentration to a 96-well microplate in triplicate. Include a DMSO-only control.
-
Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final volume of 200 µL and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at a predetermined wavelength using a UV-Vis microplate reader. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV.
-
Determine the highest concentration at which no precipitation is observed. This is the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing an ASD to enhance PROTAC solubility.
Materials:
-
This compound PROTAC
-
Polymer (e.g., PVP, HPMC-AS)
-
Volatile organic solvent (e.g., dichloromethane, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve both the this compound PROTAC and the chosen polymer in a suitable volatile organic solvent. A common starting drug-to-polymer ratio is 1:9 by weight.
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the PROTAC-polymer mixture will form on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Scrape the dried ASD from the flask and store it in a desiccator.
-
To test for improved solubility, disperse the ASD powder in the desired aqueous buffer and measure the concentration of the dissolved PROTAC over time using a validated HPLC method.
Signaling Pathways and Logical Relationships
The fundamental mechanism of any PROTAC, including a this compound variant, involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: The mechanism of action for a this compound PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Optimizing Linker Length with Thp-PEG24-Thp for Enhanced Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of therapeutics utilizing a Thp-PEG24-Thp linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PEG component in a this compound linker?
A1: The polyethylene glycol (PEG) component of the linker primarily serves to improve the physicochemical and pharmacological properties of an antibody-drug conjugate (ADC).[1] Hydrophobic drug payloads can lead to issues such as aggregation and rapid clearance from the bloodstream.[1] The hydrophilic nature of the PEG chain helps to counteract this, enhancing solubility and stability.[1][2] This can lead to improved pharmacokinetics and a better therapeutic index.[1]
Q2: How does the length of the PEG linker, such as in this compound, impact the efficacy of an ADC?
A2: The length of the PEG chain is a critical parameter that can significantly influence an ADC's performance. Longer PEG chains generally lead to slower plasma clearance, which can result in greater drug exposure for the tumor. However, there is often a threshold effect, where beyond a certain length (e.g., PEG8), further increases may not provide additional benefits in terms of clearance. The optimal length is a balance between improved pharmacokinetics and maintaining potent cytotoxicity.
Q3: What is the role of the Tetrahydropyranyl (Thp) groups in the this compound linker?
A3: The Tetrahydropyranyl (Thp) group is an acid-labile protecting group for alcohols. In the context of a this compound linker, the Thp groups likely protect the terminal hydroxyl groups of the PEG chain during synthesis and conjugation. This allows for controlled and specific reactions. The Thp groups are typically removed under mild acidic conditions to reveal the hydroxyl groups for further modification or conjugation.
Q4: Can the this compound linker be used for applications other than ADCs?
A4: Yes, PEG linkers with protecting groups like Thp are versatile tools in bioconjugation and drug delivery. They can be used in various applications, including the development of PROTACs (Proteolysis Targeting Chimeras), peptide modifications, and the functionalization of surfaces.
Troubleshooting Guides
Issue 1: Poor aqueous solubility and aggregation of the ADC.
-
Possible Cause: High drug-to-antibody ratio (DAR) with a hydrophobic payload. Most potent payloads are hydrophobic and can lead to aggregation.
-
Troubleshooting Steps:
-
Incorporate a Hydrophilic Linker: The use of a PEG linker, such as this compound, is a primary strategy to counteract payload hydrophobicity and prevent aggregation.
-
Optimize PEG Length: If aggregation persists with a shorter PEG linker, consider increasing the PEG chain length (e.g., from PEG8 to PEG12 or PEG24). Longer PEG chains create a more effective hydrophilic shield around the payload.
-
Consider Branched Architectures: Multi-arm or branched PEG linkers can provide a denser hydrophilic shield and may be more effective at solubilizing highly challenging payloads.
-
Characterization: Use techniques like size exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor ADC aggregation.
-
Issue 2: Rapid plasma clearance and suboptimal in vivo efficacy.
-
Possible Cause: The ADC may be too hydrophobic, leading to accelerated clearance by the reticuloendothelial system. This is a common issue, especially with high DAR conjugates.
-
Troubleshooting Steps:
-
Evaluate PEG Linker Length: A clear relationship exists between PEG linker length and plasma clearance. Systematically evaluate a panel of ADCs with varying PEG lengths (e.g., PEG4, PEG8, PEG12, PEG24) to identify the optimal length that minimizes clearance.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies in relevant animal models (e.g., rats or mice) to determine the clearance rates of ADCs with different linker lengths.
-
Threshold Effect: Be aware that beyond a certain PEG length (a threshold of PEG8 has been observed in some studies), further increases may not significantly impact clearance.
-
Linker Stability: Ensure the linker is stable in circulation to prevent premature drug release. The use of self-stabilizing maleimides, for instance, can prevent payload de-conjugation.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Drug-Linker | PEG Length | Clearance (mL/day/kg) | In Vivo Tolerability |
| Control | None | High | Poor |
| Linker A | PEG4 | Moderately High | Moderate |
| Linker B | PEG8 | Low | Good |
| Linker C | PEG12 | Low | Good |
| Linker D | PEG24 | Low | Good |
This table summarizes findings that demonstrate a clear relationship between PEG length and ADC clearance, with a threshold observed at PEG8 beyond which clearance is minimally impacted. Longer PEG chains also improve in vivo tolerability. Data synthesized from multiple sources.
Table 2: Effect of PEG Linker Length on in vitro Potency
| Cell Line | ADC with PEG4 Linker (EC50, ng/mL) | ADC with PEG8 Linker (EC50, ng/mL) | ADC with PEG24 Linker (EC50, ng/mL) |
| CD30+ Lymphoma | Comparable | Comparable | Comparable |
| CD19+ Lymphoma | Comparable | Comparable | Comparable |
This table indicates that the inclusion and length of the PEG linker did not negatively impact the in vitro potency of the ADCs across different cell lines.
Experimental Protocols
Protocol 1: Synthesis and Characterization of ADCs with Varying PEG Linker Lengths
-
Antibody Modification: Partially reduce a monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: Synthesize the PEGylated linker-payload constructs separately. This involves coupling the desired length of PEG (e.g., PEG4, PEG8, PEG12, PEG24) to the cytotoxic payload and a reactive group (e.g., maleimide) for antibody conjugation. The Thp protecting groups on the linker would be deprotected under mild acidic conditions prior to this step.
-
Conjugation: Add the activated drug-linker to the reduced antibody solution and incubate to facilitate the formation of a stable covalent bond.
-
Purification and Characterization: Purify the resulting ADC using methods like size exclusion chromatography. Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.
Protocol 2: In Vivo Evaluation of ADC Efficacy
-
Animal Model: Utilize appropriate xenograft or syngeneic tumor models relevant to the ADC's target.
-
Dosing: Administer a single intravenous dose of the ADCs with different PEG linker lengths to different groups of animals. Include a vehicle control group.
-
Pharmacokinetic Analysis: Collect blood samples at various time points post-injection to determine the pharmacokinetic profile of the ADCs.
-
Tumor Growth Inhibition: Measure tumor volumes regularly to assess the anti-tumor efficacy of each ADC construct. The study typically concludes when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizations
Caption: Workflow for ADC synthesis and in vivo evaluation.
Caption: Linker length's impact on ADC properties.
References
Technical Support Center: Navigating the Hook Effect with Thp-peg24-thp PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and mitigate the "hook effect" when working with PROTACs utilizing a Thp-peg24-thp linker.
Understanding the Hook Effect in PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. This is achieved through the formation of a productive ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase.
The "hook effect" is a characteristic phenomenon observed in PROTAC dose-response experiments, where at high concentrations, the degradation of the target protein paradoxically decreases. This results in a bell-shaped dose-response curve, which can complicate the determination of a PROTAC's potency and efficacy.
The primary cause of the hook effect is the formation of non-productive binary complexes at elevated PROTAC concentrations. Instead of forming the essential POI-PROTAC-E3 ligase ternary complex, the excess PROTAC molecules can independently bind to either the POI or the E3 ligase, leading to the formation of POI-PROTAC and PROTAC-E3 ligase binary complexes that are unable to induce protein degradation. PROTACs with long and flexible linkers, such as the this compound polyethylene glycol (PEG) linker, may have a higher propensity to exhibit a hook effect due to the conformational flexibility of the linker.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC linker?
A1: A this compound linker is a type of polyethylene glycol (PEG) based linker used in the synthesis of PROTACs. "Thp" stands for tetrahydropyran, which serves as a protecting group at both ends of the linker. "peg24" indicates a chain of 24 repeating ethylene glycol units. These linkers are characterized by their length, flexibility, and hydrophilicity, which can influence the physicochemical properties and biological activity of the PROTAC, including the potential for a hook effect.
Q2: At what concentration range should I expect to see the hook effect with a this compound PROTAC?
A2: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used. However, for PROTACs with long PEG linkers, the hook effect is often observed at concentrations in the high nanomolar to micromolar range. It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to 10-100 micromolar), to identify the optimal degradation concentration and the onset of the hook effect.
Q3: How does the this compound linker influence the hook effect?
A3: The long and flexible nature of the peg24 linker can impact the formation of the ternary complex. While a longer linker can provide the necessary reach and flexibility to bring the POI and E3 ligase together, excessive flexibility at high concentrations might also favor the formation of unproductive binary complexes, thus contributing to a more pronounced hook effect. The hydrophilic properties of the PEG linker can also influence cell permeability and intracellular concentration of the PROTAC.
Q4: Besides the hook effect, what other factors could lead to a lack of degradation?
A4: Several factors can contribute to a lack of protein degradation:
-
Low Cell Permeability: PROTACs are large molecules and may have poor cell permeability.
-
Insufficient E3 Ligase Expression: The targeted E3 ligase must be expressed at sufficient levels in the cell line being used.
-
Target Engagement Issues: The PROTAC may not be effectively binding to the target protein or the E3 ligase.
-
Rapid PROTAC Metabolism: The PROTAC molecule may be unstable and quickly metabolized within the cell.
-
Suboptimal Incubation Time: The kinetics of degradation can vary, and the chosen time point might be too early or too late to observe maximal degradation.
Troubleshooting Guides
Problem 1: The dose-response curve shows a bell shape, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations, especially at the higher end, to clearly define the bell-shaped curve.
-
Determine Optimal Concentration (DC50 and Dmax): Identify the concentration that achieves the maximal degradation (Dmax) and the concentration that achieves 50% of the maximal degradation (DC50). For future experiments, use concentrations at or below the Dmax.
-
Assess Ternary Complex Formation: Utilize biophysical assays like NanoBRET or Co-Immunoprecipitation (see Experimental Protocols section) to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect.
-
Problem 2: No protein degradation is observed at any tested concentration.
-
Likely Cause: This could be due to an inactive PROTAC, experimental issues, or the entire tested concentration range falling within the hook effect region.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: It is possible that the effective concentration is much lower or higher than initially tested. An extended dose-response experiment (e.g., 1 pM to 100 µM) is recommended.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase using Western Blot or qPCR.
-
Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or other ligand-binding assays to verify that the PROTAC can bind to its intended targets in cells.
-
Optimize Incubation Time: Perform a time-course experiment at a concentration expected to be efficacious to determine the optimal treatment duration.
-
Check for Proteasomal Degradation: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation would confirm that the degradation is proteasome-dependent.
-
Data Presentation
Table 1: Representative Dose-Response Data for a this compound PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.95 |
| 1 | 0.75 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.50 |
| 10000 | 0.85 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
Table 2: Representative Time-Course Data for a this compound PROTAC
| Incubation Time (hours) at Optimal Concentration (e.g., 100 nM) | Normalized Target Protein Level (vs. 0h) |
| 0 | 1.00 |
| 2 | 0.80 |
| 4 | 0.50 |
| 8 | 0.25 |
| 16 | 0.15 (Max Degradation) |
| 24 | 0.20 |
This table shows that the maximal degradation is achieved at 16 hours of incubation.
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol details the steps to determine the dose-dependent degradation of a target protein by a this compound PROTAC.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A recommended concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Treat the cells for a predetermined time (e.g., 16 hours).
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control and then to the vehicle-treated control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound PROTAC at a concentration that gives maximal degradation and a higher concentration that is in the hook effect range. Include a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or an epitope tag if using an overexpressed system).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate confirms the formation of the ternary complex.
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in real-time in living cells.
-
Cell Line Preparation: Use a cell line that is co-transfected with plasmids expressing the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® (the BRET acceptor).
-
Assay Setup: Seed the transfected cells in a 96-well or 384-well white-bottom plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 ligand to the cells to label the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the this compound PROTAC to the wells.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of the hook effect on ternary complex formation.
Visualizations
Caption: PROTAC-mediated protein degradation pathway and the hook effect.
Caption: Workflow for generating a PROTAC dose-response curve.
Technical Support Center: Optimizing PROTAC Cell Permeability with Thp-peg24-thp Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Thp-peg24-thp linker in their Proteolysis Targeting Chimeras (PROTACs). The information provided is intended to assist in overcoming common challenges related to cell permeability and to offer standardized protocols for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its intended properties?
The this compound linker is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. PEG linkers are commonly employed to enhance the solubility and pharmacokinetic properties of PROTAC molecules.[1][2] The "peg24" component indicates a chain of 24 ethylene glycol units, which imparts significant hydrophilicity. The terminal tetrahydropyran (Thp) groups can be utilized for conjugation to the target protein ligand and the E3 ligase ligand.
Q2: My PROTAC incorporating the this compound linker shows good biochemical activity but poor cellular degradation of the target protein. What is the likely cause?
A common reason for the discrepancy between biochemical potency and cellular activity in PROTACs is poor cell permeability.[3][4] PROTACs are often large molecules that fall outside the typical parameters for orally bioavailable drugs (the "Rule of 5"), making it difficult for them to cross the cell membrane. While the PEG component of the this compound linker can improve solubility, the overall size and polarity of the final PROTAC molecule can still hinder its passage into the cell.
Q3: How can I experimentally assess the cell permeability of my this compound-containing PROTAC?
Several established in vitro assays can be used to measure the cell permeability of your PROTAC. It is advisable to use a combination of methods to gain a comprehensive understanding.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane, providing an indication of its passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It provides insights into both passive diffusion and active transport mechanisms, including efflux.
-
Cellular Uptake/Accumulation Assays: These experiments directly quantify the amount of your PROTAC within the target cells. This can be accomplished using techniques such as mass spectrometry (LC-MS/MS) of cell lysates.
Q4: Are there strategies to improve the cell permeability of a PROTAC that uses a long PEG linker like this compound?
Yes, several strategies can be employed to enhance the cellular uptake of PROTACs with suboptimal permeability:
-
Linker Modification: While you are using a this compound linker, consider synthesizing analogs with shorter PEG chains or replacing the PEG moiety with a more rigid or lipophilic linker, such as an alkyl chain or a piperazine-containing linker.
-
Prodrug Approach: The polarity of the PROTAC can be masked by attaching lipophilic groups that are cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker or at the point of attachment to the ligands with an ester can reduce the number of hydrogen bond donors and improve permeability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low target degradation despite high binding affinity in vitro. | Poor cell permeability of the PROTAC. | 1. Perform a PAMPA or Caco-2 assay to quantify permeability. 2. Conduct a cellular uptake assay to measure intracellular PROTAC concentration. 3. If permeability is confirmed to be low, consider linker modification strategies. |
| High variability in experimental results for target degradation. | Issues with PROTAC solubility in cell culture media. | 1. Confirm the solubility of your PROTAC in the assay buffer. 2. Consider using a co-solvent like DMSO, ensuring the final concentration is non-toxic to cells. 3. PEG linkers are intended to improve solubility, but aggregation can still occur with the final, large PROTAC molecule. |
| The "hook effect" is observed at high PROTAC concentrations. | Formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex. | 1. Perform a wide dose-response experiment to confirm the bell-shaped curve. 2. This is a common phenomenon with PROTACs and indicates that the optimal degradation concentration is within a specific range. |
Quantitative Data Summary
The following tables provide hypothetical data for a series of PROTACs targeting Protein X, using different linkers to illustrate the impact on cell permeability and degradation.
Table 1: Physicochemical Properties and Permeability of Protein X PROTACs
| PROTAC ID | Linker | Molecular Weight (Da) | cLogP | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) |
| PROTAC-A | This compound | 1250 | 2.1 | 0.8 |
| PROTAC-B | Alkyl Chain (C12) | 1050 | 4.5 | 2.5 |
| PROTAC-C | Piperazine-based | 1100 | 3.2 | 3.1 |
Table 2: Cellular Activity of Protein X PROTACs
| PROTAC ID | DC₅₀ (nM) in HEK293 cells | Dₘₐₓ (%) in HEK293 cells |
| PROTAC-A | 500 | 60 |
| PROTAC-B | 150 | 85 |
| PROTAC-C | 100 | 95 |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of a PROTAC using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with transport buffer.
-
For apical-to-basolateral (A→B) transport, add the test PROTAC solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
For basolateral-to-apical (B→A) transport, add the test PROTAC solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Visualizations
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Caption: Experimental workflow for troubleshooting poor cell permeability of a PROTAC.
References
Technical Support Center: THP-PEG24-THP Linker In Vitro Stability
Welcome to the technical support center for the THP-PEG24-THP linker. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro stability of this acid-labile linker.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its stability characteristics?
The this compound linker is a bifunctional linker featuring two tetrahydropyranyl (THP) ether groups connected by a 24-unit polyethylene glycol (PEG) spacer. THP ethers are a type of acetal functional group used to protect hydroxyl groups.[1] A key feature of THP ethers is their stability under basic and nucleophilic conditions, but lability in acidic environments.[2][3] This pH-sensitive property is intended to maintain the stability of an antibody-drug conjugate (ADC) in the bloodstream at physiological pH (~7.4) and facilitate the release of the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within target cells.[4][]
Q2: What is the mechanism of cleavage for the THP ether linker?
The cleavage of a THP ether is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of the ether oxygen atom, which makes the adjacent carbon atom electrophilic. This is followed by the departure of the protected alcohol, generating a resonance-stabilized carbocation. A water molecule then attacks this carbocation, leading to the release of the payload and the formation of a hemiacetal which is in equilibrium with its open-chain hydroxy aldehyde.
Q3: What are the primary factors that can influence the in vitro stability of the this compound linker?
The stability of the this compound linker can be influenced by several factors during in vitro experiments:
-
pH of the medium: The THP ether linkage is designed to be cleaved under acidic conditions. Premature cleavage may be observed if the pH of the incubation medium drops below physiological levels.
-
Presence of certain enzymes: While THP ethers are primarily cleaved by acid hydrolysis, some plasma enzymes, such as carboxylesterases in certain species, have been known to cleave other types of linkers and could potentially contribute to the degradation of the this compound linker.
-
Assay conditions: Experimental artifacts, such as repeated freeze-thaw cycles or inappropriate storage conditions, can compromise the stability of the ADC.
Q4: How does the stability of the this compound linker compare to other acid-labile linkers?
| Linker Type | Cleavage Mechanism | Half-life at pH 7.4 | Half-life at pH 4.5-5.5 | Key Considerations |
| Hydrazone | Acid Hydrolysis | Variable, can be prone to premature hydrolysis | Rapid cleavage | Stability is highly dependent on the specific chemical structure. |
| Silyl Ether | Acid Hydrolysis | >7 days (in one study) | ~100% payload release in 7 days | Can be engineered for improved stability at physiological pH. |
| SpiDo | Acid Hydrolysis | ~39 hours | ~1.5 hours | May require further optimization for enhanced stability at physiological pH. |
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay
If you are observing a significant release of the payload from your ADC with a this compound linker during an in vitro plasma stability assay at physiological pH, consider the following troubleshooting steps:
dot
Caption: Troubleshooting workflow for premature payload release.
-
Verify pH Control : Ensure that the pH of the plasma and all buffers used in the assay is strictly maintained at physiological pH (~7.4). Even slight drops in pH can accelerate the hydrolysis of the acid-labile THP ether.
-
Run Appropriate Controls : Include a control group where the ADC is incubated in a buffer at pH 7.4 without plasma. This will help differentiate between inherent instability of the ADC and plasma-mediated degradation.
-
Investigate Enzymatic Cleavage : If the ADC is stable in buffer but not in plasma, it may suggest enzymatic cleavage. While THP ethers are not classical substrates for proteases, the possibility of other enzymatic degradation should be considered, especially when using plasma from different species.
-
Assess ADC Integrity : Ensure that the ADC was properly purified and stored. The presence of impurities or degradation products from the start can lead to inaccurate stability assessments.
Issue 2: Inconsistent or Non-Reproducible Stability Data
If you are experiencing variability in your in vitro stability results, consider these factors:
-
Standardize Sample Handling : Ensure consistent and standardized procedures for sample preparation, incubation, and storage. Repeated freeze-thaw cycles of plasma or the ADC solution should be avoided.
-
Analytical Method Validation : Validate the analytical method used to quantify the intact ADC and the released payload. Methods like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this analysis.
-
Plasma Source and Quality : Use a consistent source of plasma and ensure its quality. The composition of plasma can vary, which might affect ADC stability.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for ADCs with this compound Linker
This protocol outlines a general procedure for assessing the in vitro stability of an ADC containing the this compound linker in plasma.
dot
Caption: Experimental workflow for an in vitro ADC stability assay.
Objective: To determine the rate of payload release from an ADC with a this compound linker in plasma at physiological conditions.
Materials:
-
ADC with this compound linker
-
Control ADC with a stable linker (recommended)
-
Human or other species' plasma (e.g., mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
Analytical equipment (e.g., LC-MS)
Procedure:
-
Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw the samples on ice.
-
Process the samples to separate the ADC from plasma proteins. Immunoaffinity capture is a common method.
-
Analyze the samples using a validated analytical method, such as LC-MS, to determine:
-
The average drug-to-antibody ratio (DAR) of the remaining intact ADC. A decrease in DAR over time indicates payload loss.
-
The concentration of the free, released payload in the plasma.
-
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload against time.
-
Calculate the half-life (t½) of the linker in plasma.
-
Signaling Pathways and Logical Relationships
THP Ether Acid-Catalyzed Cleavage Mechanism
dot
Caption: Acid-catalyzed cleavage mechanism of a THP ether linker.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
Technical Support Center: THP-PEG24-THP PROTAC Synthesis
Welcome to the technical support center for the synthesis of THP-PEG24-THP PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions related to the synthesis of this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what are its key components?
A this compound PROTAC is a proteolysis-targeting chimera designed to induce the degradation of a target protein. Its structure consists of three main parts: two terminal tetrahydropyranyl (THP) groups, which are common protecting groups for alcohols, and a long polyethylene glycol (PEG) chain with 24 ethylene glycol units.[1][2] This structure suggests it's likely a symmetrical linker or a precursor to a heterobifunctional PROTAC where the THP groups protect reactive hydroxyl functionalities on ligands for a protein of interest and an E3 ligase.
Q2: What are the primary challenges in synthesizing PROTACs with long PEG linkers?
Synthesizing PROTACs with long PEG linkers, such as PEG24, presents several challenges. These molecules often have high molecular weights and can be difficult to purify due to their "greasy" nature and potential for polydispersity.[3][4] Ensuring the synthesis of monodisperse, well-defined PEG chains is a significant hurdle, as polydispersity can affect the efficacy and reproducibility of the final PROTAC.[5] Additionally, their physicochemical properties, such as high lipophilicity, can lead to poor solubility and cell permeability.
Q3: Why is the THP group used in this synthesis, and what are the potential complications?
The tetrahydropyranyl (THP) group is a common protecting group for alcohols due to its stability in basic conditions, and with respect to organometallics and hydrides. It is introduced using dihydropyran (DHP) under acidic conditions. A key complication is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to a mixture of diastereomers if the alcohol is already chiral. This can complicate purification and characterization. Deprotection is typically achieved with acid, but care must be taken to avoid side reactions with other acid-sensitive functional groups in the molecule.
Q4: What are the critical aspects to consider for the linker in a PROTAC?
The linker is a crucial component of a PROTAC, as its length, composition, and attachment points dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An improperly designed linker can lead to steric hindrance or an unproductive orientation, resulting in inefficient protein degradation. PEG and alkyl chains are commonly used linkers in initial PROTAC designs.
Troubleshooting Guide
Low Reaction Yield
Q: I am experiencing low yields in my coupling reactions to attach the PEG linker. What could be the cause?
Low yields in coupling reactions, such as amide bond formation, are a common issue. Several factors could be responsible:
-
Inefficient Activation of Carboxylic Acid: For amide coupling, the carboxylic acid must be activated. Ensure your coupling reagents (e.g., HATU, EDC, DCC) are fresh and used under anhydrous conditions.
-
Steric Hindrance: The bulky nature of the PEG chain and the ligands can sterically hinder the reaction. Consider extending the reaction time or increasing the temperature.
-
Solubility Issues: The reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction. Test different solvent systems or use additives to improve solubility.
-
Side Reactions: Unprotected functional groups on your ligands can lead to side reactions. Ensure all sensitive groups are adequately protected.
Purification Difficulties
Q: My final PROTAC is difficult to purify. What methods are recommended?
PROTACs, especially those with long PEG linkers, are notoriously challenging to purify due to their high molecular weight, lipophilicity, and potential for aggregation.
-
Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for purifying PROTACs. A shallow gradient of an appropriate solvent system (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid) is recommended.
-
Silica Gel Chromatography: While challenging, silica gel chromatography can be used. It may require testing a wide range of solvent systems, and the addition of a small amount of a polar solvent like methanol to the mobile phase can help to mitigate tailing.
-
Precipitation/Trituration: In some cases, the product can be precipitated or triturated from a solvent system where the impurities are soluble.
Characterization Issues
Q: I am having trouble confirming the structure and purity of my this compound PROTAC. What should I look for?
Characterization of large, flexible molecules like PROTACs can be complex.
-
NMR Spectroscopy: Proton NMR spectra may show broad peaks due to the flexibility of the PEG chain. Look for characteristic peaks of the THP group and the ligands. The integration of the PEG signal relative to the ligands can help confirm the structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the final product. PROTACs can sometimes be prone to in-source fragmentation, so optimizing MS parameters is crucial.
-
Purity Analysis: Analytical HPLC is the best method to determine the purity of the final compound. Use a high-resolution column and a suitable gradient to separate the product from any starting materials or byproducts.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Common Additives | Key Advantages | Potential Issues |
| HATU | Aminium salt | DIPEA, TEA | High efficiency, fast reaction times | Can be expensive |
| EDC/DCC | Carbodiimide | HOBt, NHS | Cost-effective, widely used | Can cause racemization, DCC byproduct (DCU) is insoluble |
| T3P | Phosphonium salt | Pyridine, DIPEA | Effective for sterically hindered substrates | Can be moisture sensitive |
Experimental Protocols
Protocol 1: General Procedure for THP Protection of an Alcohol
-
Dissolve the alcohol-containing substrate in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 equivalents) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH).
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for THP Deprotection
-
Dissolve the THP-protected compound in methanol or a mixture of acetic acid/THF/water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH).
-
Stir the reaction at room temperature or gently heat to 40-50°C, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate to yield the deprotected alcohol.
-
Purify if necessary.
Protocol 3: General Amide Coupling Protocol using HATU
-
Dissolve the carboxylic acid-containing fragment (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing fragment (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC.
Visualizations
Caption: General synthetic workflow for a THP-protected PEG24 PROTAC.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: THP-PEG24-THP Conjugation Chemistry
Welcome to the technical support center for THP-PEG24-THP conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile linker. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinker featuring a 24-unit polyethylene glycol (PEG) spacer. Both ends of the PEG chain are terminated with a hydroxyl group protected by a tetrahydropyranyl (THP) group. The THP group is an acid-labile protecting group for alcohols.[1][2] This linker is primarily used in bioconjugation and drug development, often as a component in Proteolysis Targeting Chimeras (PROTACs), to connect two different molecules.[3] The long, hydrophilic PEG chain can enhance the solubility and pharmacokinetic properties of the resulting conjugate.
Q2: What is the mechanism of THP deprotection?
The THP group is an acetal that is stable in neutral and basic conditions but is readily cleaved under acidic conditions to reveal the free hydroxyl group.[1] The deprotection mechanism involves protonation of the ether oxygen in the THP ring, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. The carbocation is then quenched by a nucleophile in the reaction mixture, such as water or an alcohol solvent.[1]
Q3: After deprotection, how can the resulting diol-PEG linker be used for conjugation?
Once the THP groups are removed, the this compound linker becomes a PEG diol (HO-PEG24-OH). To make it reactive for conjugation, the terminal hydroxyl groups must be activated. This typically involves converting them into more reactive functional groups, such as:
-
NHS esters: For reaction with primary amines (e.g., lysine residues on proteins).
-
Maleimides: For reaction with free thiols (e.g., cysteine residues).
-
Azides or alkynes: For use in "click chemistry" reactions.
-
Mesylates or Tosylates: To create good leaving groups for nucleophilic substitution.
Q4: What are the critical parameters to control during the deprotection step?
The critical parameters for THP deprotection are the choice of acid, solvent, temperature, and reaction time. Mild acidic conditions are generally preferred to avoid degradation of other acid-sensitive functional groups in the molecule. Common reagents include pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, or a mixture of acetic acid, THF, and water.
Q5: How can I monitor the progress of the deprotection and conjugation reactions?
The progress of the reactions can be monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): Useful for small molecule conjugations to observe the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) can separate the starting materials, intermediates, and final products. The use of a Charged Aerosol Detector (CAD) is beneficial for detecting PEG species that lack a UV chromophore.
-
Mass Spectrometry (MS): Techniques like LC-MS can confirm the identity and purity of the products by providing accurate molecular weight information.
Troubleshooting Guide
Issue 1: Incomplete or No THP Deprotection
| Possible Cause | Recommended Solution(s) |
| Insufficiently acidic conditions | The acid catalyst may be too weak or used in too low a concentration. Increase the concentration of the acid catalyst or switch to a stronger acid. However, be cautious of the acid lability of other functional groups in your molecule. |
| Inappropriate solvent | The reaction may not proceed well in certain solvents. Protic solvents like ethanol or methanol are often used for acid-catalyzed deprotection. Ensure your starting material is soluble in the chosen solvent system. |
| Low reaction temperature | The reaction may be too slow at low temperatures. Gently warm the reaction mixture, but monitor for potential side reactions. |
| Short reaction time | The deprotection may require more time to go to completion. Monitor the reaction over a longer period using an appropriate analytical technique like TLC or HPLC. |
Issue 2: Low Yield of the Final Conjugate
| Possible Cause | Recommended Solution(s) |
| Inefficient activation of the PEG-diol | If you are performing a two-step conjugation (deprotection followed by activation), the activation step may be inefficient. Ensure that the activating reagents are fresh and used in the correct stoichiometry. |
| Hydrolysis of the activated PEG linker | Activated esters like NHS esters are susceptible to hydrolysis in aqueous buffers. Prepare stock solutions of the activated PEG in a dry, aprotic solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately before use. |
| Suboptimal pH for conjugation | The pH of the reaction is critical for many conjugation chemistries. For example, NHS ester reactions with amines are typically performed at pH 7-9. Verify and adjust the pH of your reaction mixture. |
| Steric hindrance | The reactive sites on your target molecule may be sterically hindered, preventing efficient conjugation. Consider using a longer PEG linker or a different conjugation chemistry targeting a more accessible functional group. |
| Precipitation of reactants | Your target molecule or the PEG linker may not be fully soluble in the reaction buffer, leading to precipitation and low yield. Ensure adequate solubility by adjusting the buffer composition or adding co-solvents. |
Issue 3: Formation of Side Products or Impurities
| Possible Cause | Recommended Solution(s) |
| Degradation of the target molecule under acidic deprotection conditions | If your molecule has other acid-sensitive groups, they may be cleaved or degraded during THP deprotection. Use milder deprotection conditions, such as catalytic amounts of a weaker acid or alternative methods like using LiCl in aqueous DMSO. |
| Cross-linking of the target molecule | Since this compound is a homobifunctional linker, it can cross-link multiple molecules of your target if the reaction conditions are not controlled. Use a molar excess of the target molecule relative to the linker to favor mono-conjugation. |
| Formation of multiple PEGylated species | If your target molecule has multiple reactive sites (e.g., multiple lysine residues for NHS ester chemistry), you may get a mixture of products with varying degrees of PEGylation. To achieve site-specific conjugation, you may need to use protein engineering to introduce a unique reactive handle (e.g., a single cysteine residue for maleimide chemistry). |
Quantitative Data Summary
The following table provides typical reaction parameters for the deprotection of THP ethers and the subsequent conjugation of a PEG linker to a protein. Note that these are starting points and may require optimization for your specific system.
| Parameter | THP Deprotection | NHS Ester-PEG Conjugation to Protein |
| Reagents | Pyridinium p-toluenesulfonate (PPTS) | NHS-activated PEG, Protein in buffer |
| Solvent/Buffer | Ethanol or Methanol | Phosphate Buffered Saline (PBS) |
| pH | ~3-4 (inherent to PPTS in alcohol) | 7.2 - 8.5 |
| Temperature | Room Temperature to 50°C | 4°C to Room Temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Typical Molar Ratio | Catalytic amount of PPTS | 5-20 fold molar excess of PEG-NHS to protein |
| Typical Yield | >90% (for deprotection) | 50-80% (for conjugation) |
| Purity after Purification | >95% | >95% |
Experimental Protocols
Protocol 1: Two-Step Deprotection and Activation/Conjugation
This protocol is a general guideline and should be optimized for the specific molecule being conjugated.
Step 1: Deprotection of this compound
-
Dissolve this compound in ethanol (e.g., 10 mg/mL).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure to obtain the crude HO-PEG24-OH.
-
Purify the diol by flash chromatography on silica gel if necessary.
Step 2: Activation of HO-PEG24-OH with NHS and Conjugation to a Protein
-
Dissolve the purified HO-PEG24-OH in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add N,N'-Disuccinimidyl carbonate (DSC) and a base (e.g., triethylamine) to activate the hydroxyl groups to NHS esters.
-
Monitor the reaction by TLC or LC-MS.
-
Once the activation is complete, remove the solvent and purify the NHS-activated PEG linker.
-
Dissolve the protein to be conjugated in a suitable buffer (e.g., PBS at pH 7.4).
-
Prepare a stock solution of the NHS-activated PEG linker in a dry, aprotic solvent (e.g., DMSO).
-
Add the desired molar excess of the PEG linker to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the PEGylated protein using an appropriate method such as SEC or IEX chromatography.
Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Workflow for the activation and conjugation of the PEG-diol to a protein.
References
Technical Support Center: Optimizing Ternary Complex Stability with Thp-peg24-thp
Welcome to the technical support center for Thp-peg24-thp, a 24-unit polyethylene glycol (PEG) based PROTAC linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this linker to enhance ternary complex stability and achieve successful protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC, and how does it influence ternary complex stability?
A1: this compound is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its primary role is to connect a ligand that binds to your protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[2][3] This bridging action facilitates the formation of a ternary complex, which is comprised of the POI, the PROTAC, and the E3 ligase.[2][4] The stability of this complex is crucial for the subsequent ubiquitination and degradation of the target protein.
The 24-unit PEG chain of this compound provides a significant degree of flexibility and a long span. This extended length can be advantageous in overcoming steric hindrance that might prevent the POI and E3 ligase from coming together. However, excessive linker length can also lead to an unstable ternary complex due to high conformational flexibility, which may not be conducive to efficient ubiquitination.
Q2: What are the potential advantages of using a long PEG linker like this compound?
A2: Long PEG linkers such as this compound offer several potential benefits in PROTAC design:
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.
-
Enhanced Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.
-
Overcoming Steric Hindrance: The extended length can provide the necessary distance to bridge a POI and an E3 ligase that have binding sites far from their surfaces or in sterically crowded environments.
Q3: What are the common challenges associated with using a long and flexible linker like this compound?
A3: Researchers using this compound may encounter the following challenges:
-
Reduced Ternary Complex Stability: The high flexibility of a long PEG chain can lead to a less stable ternary complex. This is often referred to as an "entropic penalty," where the flexible linker does not sufficiently restrict the proteins into a productive orientation for ubiquitination.
-
The "Hook Effect": At high concentrations, PROTACs with long linkers can sometimes lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the desired ternary complex, which can decrease the efficiency of protein degradation.
-
Suboptimal Cellular Efficacy: Despite good biochemical data, the PROTAC may show poor performance in cellular assays due to issues with cell permeability or efflux.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no target protein degradation | Unstable ternary complex: The this compound linker may be too long and flexible for your specific POI and E3 ligase pair, leading to an unproductive ternary complex. | Synthesize PROTACs with shorter PEG linkers (e.g., PEG12, PEG8) or more rigid linkers to assess the impact on degradation. |
| Poor cell permeability: The physicochemical properties of the final PROTAC molecule may be hindering its ability to cross the cell membrane. | 1. Perform a cell permeability assay (e.g., PAMPA). 2. Modify the PROTAC to improve its drug-like properties, for instance by introducing more rigid moieties into the linker. | |
| "Hook effect" observed in dose-response curves | High PROTAC concentration: At high concentrations, the formation of binary complexes can outcompete the formation of the ternary complex. | Perform experiments over a wider range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and subsequent degradation. |
| Inconsistent results between biochemical and cellular assays | Cellular factors: The intracellular environment can influence PROTAC activity. This could be due to factors like protein expression levels, cellular localization, or PROTAC efflux. | 1. Quantify the endogenous levels of your POI and E3 ligase in the cell line being used. 2. Investigate the subcellular localization of your POI. 3. Use efflux pump inhibitors to see if this improves cellular potency. |
Illustrative Data on Linker Length and Ternary Complex Stability
The following table provides hypothetical data illustrating the impact of PEG linker length on key parameters related to PROTAC efficacy. This data is intended to serve as a guide for understanding the potential outcomes of linker optimization studies.
| PROTAC Linker | Ternary Complex Affinity (KD, nM) | Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Cell Permeability (Pe, 10⁻⁶ cm/s) |
| Thp-peg4-thp | 150 | 250 | 75 | 1.2 |
| Thp-peg8-thp | 75 | 100 | 90 | 0.9 |
| Thp-peg12-thp | 50 | 50 | 95 | 0.7 |
| This compound | 200 | 500 | 60 | 0.5 |
Note: This is illustrative data and actual results will vary depending on the specific POI, E3 ligase, and ligands used.
Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation and Stability using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure to measure the binding affinity and kinetics of ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified protein of interest (POI)
-
Purified E3 ligase (e.g., VHL or Cereblon complex)
-
PROTAC with this compound linker
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Inject a series of concentrations of the POI over the immobilized E3 ligase to check for any direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the PROTAC with varying concentrations of the POI.
-
Inject these solutions over the immobilized E3 ligase surface to measure the kinetics and affinity of the ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model to determine the kinetic parameters.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, which is often desirable for potent degraders.
-
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol provides a method to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
PROTAC with this compound linker
-
Lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Visualizations
Caption: The mechanism of action of a PROTAC utilizing a this compound linker to induce protein degradation.
Caption: A typical experimental workflow for the development and optimization of a PROTAC with a this compound linker.
Caption: A hypothetical signaling pathway illustrating the targeted degradation of "Kinase A" by a PROTAC.
References
addressing off-target effects with Thp-peg24-thp linkers
Welcome to the technical support center for Thp-peg24-thp linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this linker.
Frequently Asked Questions (FAQs)
Q1: What is the proposed structure and mechanism of action of a this compound linker?
Q2: How does the this compound linker aim to reduce off-target effects?
A2: The primary strategy of the this compound linker to minimize off-target toxicity is through its acid-cleavable nature. By remaining stable in the systemic circulation at neutral pH, the linker is designed to prevent premature release of the highly potent cytotoxic payload into healthy tissues. The payload release is intended to occur specifically within the acidic intracellular compartments of target cells following internalization of the ADC, thereby concentrating the therapeutic effect at the tumor site and sparing normal cells.
Q3: What are the potential sources of off-target toxicity with an acid-labile linker like this compound?
A3: Potential sources of off-target toxicity with acid-labile linkers include:
-
Premature Cleavage: Although designed for stability at neutral pH, some acid-labile linkers can exhibit low-level hydrolysis in the bloodstream, leading to gradual, systemic release of the payload.
-
Instability in the Tumor Microenvironment: The slightly acidic tumor microenvironment could potentially lead to some extracellular cleavage of the linker before ADC internalization, potentially harming nearby healthy cells.
-
Non-specific ADC Uptake: Off-target toxicity can also arise from the non-specific uptake of the ADC by healthy cells, such as cells of the reticuloendothelial system.
Troubleshooting Guides
Issue 1: High levels of free payload detected in plasma during in vivo studies.
| Potential Cause | Troubleshooting Step |
| Inherent Instability of the Linker at Physiological pH | Perform an in vitro plasma stability assay to determine the rate of payload deconjugation in plasma from different species (e.g., human, mouse). |
| Lot-to-Lot Variability in Linker Synthesis | Characterize each new batch of the linker and the final ADC conjugate for purity and stability. |
| Assay Artifacts | Ensure that the sample collection and processing methods for plasma do not induce artificial cleavage of the linker. |
Issue 2: Sub-optimal therapeutic efficacy in xenograft models.
| Potential Cause | Troubleshooting Step |
| Inefficient Linker Cleavage in Lysosomes | Conduct a lysosomal cleavage assay using isolated lysosomes or cell lysates to confirm that the linker is efficiently cleaved at acidic pH. |
| Slow ADC Internalization Rate | Evaluate the internalization rate of the ADC in the target cancer cell line. A slow rate may not allow for sufficient accumulation of the ADC in lysosomes for effective payload release. |
| Drug Resistance of the Target Cells | Confirm the sensitivity of the target cell line to the free payload. |
Issue 3: Unexpected toxicity in animal models.
| Potential Cause | Troubleshooting Step |
| Off-Target Cleavage of the Linker | Investigate linker stability in the presence of various enzymes that might be present in plasma or specific tissues. |
| "On-Target, Off-Tumor" Toxicity | Assess the expression level of the target antigen on healthy tissues to rule out toxicity due to the ADC binding to non-tumor cells. |
| Payload-Specific Toxicity | Evaluate the toxicity profile of the unconjugated payload to understand its intrinsic side effects. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for a this compound linker based on typical characteristics of acid-labile linkers.
| Parameter | Condition | Value | Reference |
| Plasma Stability (t1/2) | pH 7.4 | >100 hours | |
| Cleavage Half-life (t1/2) | pH 5.0 | < 1 hour | |
| Cleavage Half-life (t1/2) | pH 4.5 | < 30 minutes |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC with the this compound linker in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 2: Lysosomal Cleavage Assay
Objective: To determine the rate of payload release from the ADC in a simulated lysosomal environment.
Methodology:
-
Prepare a reaction buffer at pH 4.5-5.0 to mimic the lysosomal environment.
-
Incubate the ADC with isolated lysosomes or a lysosomal enzyme cocktail (e.g., Cathepsin B) at 37°C.
-
At various time points, take aliquots of the reaction and quench the enzymatic activity.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Visualizations
Caption: Proposed mechanism of action for an ADC with a this compound linker.
Caption: Experimental workflow for evaluating this compound linker performance.
References
Technical Support Center: Optimization of Reaction Conditions for Thp-peg24-thp
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Thp-peg24-thp.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound involves the protection of the terminal hydroxyl groups of a polyethylene glycol (PEG) molecule with a nominal molecular weight corresponding to 24 PEG units (peg24) using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The tetrahydropyranyl (THP) group serves as a protecting group for the alcohol functionality.
Q2: What are the critical parameters to control during the THP protection reaction?
A2: Key parameters to optimize include the choice and amount of acid catalyst, reaction temperature, reaction time, and the stoichiometry of the reactants (PEG-24-diol and DHP). The reaction is sensitive to moisture, so anhydrous conditions are recommended.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as NMR or HPLC. On a TLC plate, the disappearance of the starting PEG-diol spot and the appearance of a new, less polar product spot indicates the formation of the THP-protected product.
Q4: What are common side reactions to be aware of?
A4: Potential side reactions include the formation of mono-protected PEG (Thp-peg24-OH), polymerization of DHP, and degradation of the PEG chain under harsh acidic conditions. The formation of an additional stereocenter upon THP ether formation can also lead to a mixture of diastereomers[1][2].
Q5: What is the recommended method for purification of this compound?
A5: Purification can be achieved through column chromatography on silica gel.[3] Given the polar nature of PEG compounds, a solvent system such as dichloromethane/methanol or chloroform/methanol is often effective.[3] Alternative purification methods for PEG derivatives include preparative HPLC and size-exclusion chromatography (SEC).[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Inactive or insufficient catalyst. - Presence of moisture in the reaction. - Low reaction temperature. | - Use a fresh, anhydrous acid catalyst (e.g., PTSA, PPTS). - Ensure all glassware is oven-dried and reactants/solvents are anhydrous. - Increase the reaction temperature, but monitor for potential degradation. |
| Incomplete reaction (mixture of starting material, mono- and di-protected product) | - Insufficient DHP. - Short reaction time. - Inefficient stirring. | - Increase the molar excess of DHP. - Extend the reaction time and monitor by TLC until the starting material is consumed. - Ensure vigorous stirring for a homogeneous reaction mixture. |
| Formation of a significant amount of byproduct (e.g., DHP polymer) | - Excessively strong acid catalyst or high catalyst concentration. - High reaction temperature. | - Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS). - Reduce the amount of catalyst. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Streaking or poor separation during column chromatography | - Inappropriate solvent system. - Overloading of the column. | - Optimize the eluent system for better separation; adding a small percentage of a more polar solvent like methanol can help. - Use a larger column or reduce the amount of crude product loaded. |
| Difficulty in removing the THP protecting group (deprotection) | - Incomplete reaction during deprotection. - Inappropriate acidic conditions. | - THP ethers are typically removed under mild acidic conditions, such as acetic acid in a THF/water mixture or with PPTS in ethanol. - Ensure sufficient reaction time and monitor the deprotection by TLC. |
Data Presentation
Table 1: Optimization of Acid Catalyst for this compound Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | p-Toluenesulfonic acid (PTSA) | 5 | 4 | 85 | 92 |
| 2 | Pyridinium p-toluenesulfonate (PPTS) | 10 | 6 | 92 | 98 |
| 3 | Amberlyst H-15 | 20 (w/w) | 8 | 78 | 90 |
| 4 | Bismuth Triflate | 2 | 3 | 90 | 95 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 6 | 92 |
| 2 | Tetrahydrofuran (THF) | 8 | 85 |
| 3 | Toluene | 12 | 75 |
| 4 | Solvent-free | 4 | 88 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of PEG-24-diol (1 equivalent) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pyridinium p-toluenesulfonate (PPTS, 0.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC (DCM/Methanol 95:5).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM.
Protocol 2: Deprotection of this compound
-
Dissolve this compound (1 equivalent) in a mixture of acetic acid, tetrahydrofuran (THF), and water (4:2:1 v/v/v).
-
Stir the reaction mixture at 40 °C for 4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the PEG-24-diol with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the deprotected product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Validation & Comparative
Validating Target Degradation with THP-PEG24-THP PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of validating target degradation with a focus on PROTACs featuring a THP-PEG24-THP linker, supported by experimental data and detailed protocols for key validation assays.
While specific degradation data for PROTACs utilizing a this compound linker is not extensively available in the public domain, this guide leverages data from well-characterized PEG-based PROTACs to provide a comparative framework. The principles of target validation and the influence of linker properties remain broadly applicable. The tetrahydropyran (THP) groups in the specified linker are typically used as protecting groups for alcohols during synthesis and are expected to be cleaved to reveal hydroxyl groups on the final PROTAC molecule. The resulting HO-PEG24-OH linker is a long, flexible, and hydrophilic polyethylene glycol (PEG) chain.
The Critical Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is not merely a spacer; it profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation. Key parameters influenced by the linker include:
-
Degradation Potency (DC50): The concentration of a PROTAC required to degrade 50% of the target protein.
-
Maximum Degradation (Dmax): The maximum percentage of target protein degradation achievable.
-
Selectivity: The ability to degrade the target protein over other proteins in the proteome.
-
Physicochemical Properties: Solubility, cell permeability, and metabolic stability.
Comparative Data on PEG Linker Performance
Systematic studies have demonstrated that the length of the PEG linker is a critical factor that requires empirical optimization for each target-E3 ligase pair. An optimal linker length facilitates productive ternary complex formation, while linkers that are too short may lead to steric hindrance, and those that are too long can result in reduced efficacy due to increased conformational flexibility.
Below are tables summarizing representative data from studies on PROTACs with varying PEG linker lengths, illustrating the impact on degradation performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG3 | 13 | >5000 | <20 |
| PROTAC 2 | PEG4 | 16 | 150 | 85 |
| PROTAC 3 (Optimal) | PEG5 | 19 | 25 | >95 |
| PROTAC 4 | PEG6 | 22 | 80 | 90 |
This table presents hypothetical yet representative data based on published trends for BRD4-targeting PROTACs.
Table 2: Comparison of Different Linker Types for TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl | 12 | >1000 | <10 |
| Alkyl/Ether | 15 | 292 | 76 |
| PEG | 21 | 3 | 96 |
| Rigid (Aromatic) | ~15 | >1000 | <5 |
This table summarizes findings from various studies, highlighting the general outperformance of PEG linkers in certain contexts.
Key Experiments for Validating Target Degradation
A rigorous validation workflow is essential to confirm that a PROTAC is acting through the intended mechanism of action. This involves a series of in-cell and in-vitro assays.
Quantifying Target Protein Degradation
Western Blotting is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot a dose-response curve to determine DC50 and Dmax values.
-
Assessing Proteome-Wide Selectivity
Quantitative Mass Spectrometry (Proteomics) provides an unbiased view of the PROTAC's selectivity across the entire proteome.
Experimental Protocol: Quantitative Mass Spectrometry
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces significant target degradation (e.g., 5x DC50) and a vehicle control.
-
Lyse cells, extract proteins, and digest them into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended):
-
Label peptides from different treatment conditions with isobaric TMT reagents to enable multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
Generate volcano plots to visualize on-target and potential off-target degradation.
-
Confirming the Mechanism of Action: Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization:
-
Immobilize the biotinylated target protein or E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Inject the other protein partner (E3 ligase or target protein) to confirm no non-specific binding.
-
-
Ternary Complex Formation:
-
Inject a pre-incubated mixture of the PROTAC and the non-immobilized protein partner over the sensor chip.
-
An increase in the SPR signal compared to the binary interaction indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rates and the overall affinity of the ternary complex.
-
Other techniques to assess ternary complex formation include Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visualizations of the key processes involved in PROTAC-mediated degradation and its validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for validating target degradation.
Conclusion
Validating the target degradation of a novel PROTAC is a multi-faceted process that requires a combination of robust experimental techniques. While specific performance data for PROTACs containing a this compound linker is emerging, the principles of linker optimization and the methodologies for validation are well-established. By systematically evaluating degradation potency, selectivity, and the formation of the ternary complex, researchers can confidently advance promising PROTAC candidates in the drug discovery pipeline. The use of long, hydrophilic PEG linkers, such as that derived from this compound, often proves advantageous for achieving potent and selective protein degradation, though empirical validation remains paramount.
A Comparative Guide to THP-PEG24-THP and Alkyl Linkers in PROTAC Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.
This guide provides an objective comparison of two common linker types: the hydrophilic THP-PEG24-THP linker and the more traditional hydrophobic alkyl linkers. By examining their impact on key performance metrics and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.
Understanding the Linkers: A Tale of Two Chemistries
The choice of linker chemistry has profound implications for the overall properties and performance of a PROTAC molecule.
This compound Linker: This linker belongs to the polyethylene glycol (PEG) family, known for its hydrophilic nature. The "THP" refers to tetrahydropyran groups at the ends, which can offer metabolic stability and act as versatile handles for conjugation. The "PEG24" indicates a chain of 24 ethylene glycol units, resulting in a long and flexible linker.
Key Characteristics:
-
Hydrophilic: The repeating ether units in the PEG chain impart significant water solubility to the PROTAC molecule. This can be advantageous for improving solubility and reducing non-specific binding to hydrophobic surfaces.
-
Flexibility: The long PEG chain provides a high degree of conformational freedom, which can be crucial for enabling the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation.
-
Biocompatibility: PEG is a well-established biocompatible polymer, often used to improve the pharmacokinetic properties of drugs.
Alkyl Linkers: These are the most common type of linkers used in early PROTAC design, consisting of simple hydrocarbon chains of varying lengths.
Key Characteristics:
-
Hydrophobic: Alkyl chains are nonpolar and thus hydrophobic. This property can enhance the cell permeability of a PROTAC by facilitating its passage through the lipid bilayer of the cell membrane. However, it can also lead to poor aqueous solubility.
-
Synthetic Tractability: The synthesis of alkyl linkers is often straightforward, allowing for the rapid generation of PROTAC libraries with varying linker lengths.
-
Potential for Non-Specific Binding: The hydrophobic nature of alkyl linkers can sometimes lead to non-specific interactions with other proteins and cellular components.
Performance Comparison: Degradation Efficacy and Pharmacokinetics
Degradation Efficacy (DC50 and Dmax)
The potency and efficacy of a PROTAC are typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The optimal linker is highly dependent on the specific target protein and E3 ligase pair.
| Linker Type | General Impact on Degradation | Representative Example | Target & Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | Can enhance degradation by improving solubility and facilitating productive ternary complex formation. However, excessive length can be detrimental. | PROTAC with a PEG linker for RIPK2 degradation | THP-1 monocytes | pDC50 = 9.4 (equivalent to ~40 nM) | Not specified | |
| Alkyl Linker | Can be highly effective, but potency is sensitive to linker length. May be limited by poor solubility. | TBK1-targeting PROTAC with a 21-atom alkyl/ether linker | Not specified | 3 | 96 | |
| Alkyl vs. PEG | In a direct comparison for CRBN degradation, a nine-atom alkyl linker showed concentration-dependent degradation, while a PROTAC with three PEG units showed only weak degradation. | CRBN-targeting PROTACs | HEK293T cells | Not specified | Weaker with PEG |
It is crucial to note that the data in the table above is collated from different studies with different PROTACs, targets, and cell lines. Therefore, these values should be considered as illustrative examples of the performance of each linker type rather than a direct, controlled comparison.
Pharmacokinetic Properties
A PROTAC's journey from administration to its site of action is governed by its pharmacokinetic profile. The linker plays a significant role in determining properties like solubility, permeability, and metabolic stability.
| Property | This compound Linker (Inferred from PEG Linkers) | Alkyl Linker |
| Aqueous Solubility | Generally high, due to the hydrophilic nature of the PEG chain. | Generally low, due to the hydrophobic nature of the alkyl chain. |
| Cell Permeability | Can be a challenge due to high polarity. However, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield polar groups, aiding in membrane traversal. | Generally higher than PEG linkers due to increased lipophilicity. |
| Metabolic Stability | PEG chains can be susceptible to oxidative metabolism. The terminal THP groups may offer some protection. | Can be more metabolically stable than PEG linkers, but this is dependent on the specific structure. |
| Oral Bioavailability | Generally challenging for large, polar molecules. Strategies like prodrug approaches may be necessary. | May have better potential for oral bioavailability due to higher permeability, but poor solubility can be a major hurdle. |
Experimental Protocols
To aid researchers in their evaluation of different PROTAC linkers, detailed protocols for key experiments are provided below.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
1. Cell Culture and Treatment:
- Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
- Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PROTAC concentration.
- Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
- Incubate the cells for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Western Blotting:
- Normalize the protein concentrations of all samples.
- Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assessment using NanoBRET™ Assay
This protocol describes a live-cell assay to monitor the formation of the PROTAC-induced ternary complex.
1. Cell Preparation:
- Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
- Seed the transfected cells into a 96-well plate.
2. Assay Procedure:
- Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.
- Add the NanoLuc® substrate to the cells.
- Treat the cells with a serial dilution of the PROTAC.
- Incubate the plate for a specified time.
3. Data Acquisition and Analysis:
- Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent acceptor.
- Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
- Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizing the Process: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for determining DC50 and Dmax via Western blot.
Caption: Logical relationship between linker choice and PROTAC performance.
Conclusion
The selection of a linker is a critical decision in the design of a PROTAC, with a profound impact on its biological activity and therapeutic potential. Both this compound and alkyl linkers offer distinct advantages and disadvantages. Hydrophilic PEG-based linkers, such as this compound, can enhance solubility and provide the flexibility needed for optimal ternary complex formation. In contrast, hydrophobic alkyl linkers can improve cell permeability, a crucial factor for intracellular targets.
The optimal linker choice is not universal and must be empirically determined for each specific target protein and E3 ligase combination. A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with different linker types and lengths, is essential for identifying the most effective degrader. By carefully
The Efficacy of PEGylated Linkers in PROTACs: A Comparative Analysis of Cellular Activity
A detailed examination of how the length of the polyethylene glycol (PEG) linker in Proteolysis Targeting Chimeras (PROTACs) can significantly influence their efficacy in cellular assays. This guide provides an objective comparison of PROTAC performance with varying PEG linker lengths, supported by experimental data, detailed protocols, and visual diagrams to elucidate key concepts for researchers, scientists, and drug development professionals.
In the rapidly advancing field of targeted protein degradation, the design of the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its success. Among the various linker types, PEG linkers are frequently employed due to their ability to improve solubility and pharmacokinetic properties. The length of this linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
This guide focuses on the well-characterized Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription and a prominent target in cancer therapy. We will explore how varying the length of the PEG linker in BRD4-targeting PROTACs impacts their ability to induce protein degradation and affect cell viability.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Furthermore, the functional consequence of this degradation is often measured by cell viability assays, with the half-maximal inhibitory concentration (IC50) indicating the PROTAC's potency in inhibiting cell growth.
The following table summarizes data from a systematic study on a series of BRD4-targeting PROTACs, where the length of the PEG linker was varied. These PROTACs are composed of a JQ1 derivative as the BRD4-binding ligand and a pomalidomide derivative to recruit the Cereblon (CRBN) E3 ligase.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) |
| PROTAC-1 | PEG3 | 50 | >95 | 25 |
| PROTAC-2 | PEG5 | 15 | >95 | 10 |
| PROTAC-3 | PEG7 | 20 | >95 | 15 |
| PROTAC-4 | PEG9 | 45 | 90 | 30 |
Data is representative of typical findings in studies systematically evaluating PEG linker length in BRD4-targeting PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are protocols for key cellular assays used to generate the data presented above.
Western Blot for BRD4 Degradation
This assay is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed human cancer cells (e.g., HeLa or a relevant leukemia cell line) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control signal for each sample.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability after PROTAC treatment.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of the PROTACs or a vehicle control for a specified period (e.g., 72 hours).
2. MTS Reagent Addition and Incubation:
-
Add MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
3. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway targeted by these PROTACs and the general experimental workflow for their evaluation.
Caption: PROTAC-mediated degradation of BRD4.
Biophysical Methods for Validating the Thp-PEG24-Thp Ternary Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex is a critical event in the mechanism of action of many novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The Thp-PEG24-Thp molecule, a bifunctional entity featuring two tris(hydroxypyridinone) (Thp) moieties connected by a 24-unit polyethylene glycol (PEG) linker, is designed to induce the proximity of two target proteins, thereby forming a ternary complex. Rigorous biophysical characterization is essential to validate and quantify the formation and stability of this complex, providing invaluable insights for drug design and optimization.
This guide provides a comparative overview of key biophysical methods for validating the this compound ternary complex. It includes a summary of quantitative data in structured tables, detailed experimental protocols, and visualizations of experimental workflows.
Comparative Analysis of Biophysical Methods
A variety of biophysical techniques can be employed to characterize the formation of the this compound ternary complex. Each method offers unique advantages and provides complementary information regarding the binding affinities, kinetics, and thermodynamics of the interactions. The choice of method will depend on the specific questions being addressed, sample availability, and required throughput.
| Biophysical Method | Key Parameters Measured | Advantages | Disadvantages | Typical Affinity Range |
| Surface Plasmon Resonance (SPR) | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Real-time, label-free analysis of binding kinetics.[1][2][3] High sensitivity, requires small sample volumes.[1] | Immobilization of one binding partner may affect its activity. Mass transport limitations can be an issue. | pM to mM |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n) | Gold standard for thermodynamic characterization.[4] Label-free, in-solution measurement. Provides a complete thermodynamic profile of the interaction. | Requires large amounts of sample. Lower throughput compared to other methods. | nM to µM |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | KD, Binding site mapping, Conformational changes | Provides atomic-level structural information on the complex in solution. Can detect weak interactions. | Requires large quantities of isotopically labeled protein. Technically complex and time-consuming. | µM to mM |
| Förster Resonance Energy Transfer (FRET) | Proximity of binding partners, Apparent KD | High-throughput screening capability. Can be used in cellular environments. Highly sensitive to distance changes. | Requires labeling of interacting partners with fluorescent probes, which can alter binding. Indirect measurement of binding. | nM to µM |
Quantitative Data Summary
The following tables present hypothetical but representative data for the validation of a this compound ternary complex, where "Target Protein 1" (TP1) and "Target Protein 2" (TP2) are brought together by the bifunctional molecule.
Table 1: Binary and Ternary Complex Binding Affinities (SPR)
| Interaction | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) |
| This compound + TP1 | 50 | 2.1 | 10.5 |
| This compound + TP2 | 80 | 1.5 | 12.0 |
| TP1 + this compound + TP2 (Ternary) | 5 | 8.3 | 4.15 |
Table 2: Thermodynamic Parameters of Ternary Complex Formation (ITC)
| Interaction | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| TP1 + this compound + TP2 (Ternary) | 7.5 | -12.5 | -3.2 | 1.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biophysical data.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of the binary and ternary complexes.
Methodology:
-
Immobilization: Target Protein 1 (TP1) is covalently immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
A series of concentrations of this compound (e.g., 0.1 nM to 1 µM) in running buffer (e.g., HBS-EP+) are injected over the TP1-immobilized surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between cycles using a low pH buffer.
-
-
Ternary Interaction Analysis:
-
A constant concentration of Target Protein 2 (TP2) (at least 10-fold above its KD for the complex) is pre-mixed with a series of concentrations of this compound.
-
These mixtures are injected over the TP1-immobilized surface.
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters for the ternary complex formation.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile of the ternary complex formation.
Methodology:
-
Sample Preparation: Target Protein 1 (TP1) is placed in the sample cell (e.g., at 10 µM), and a mixture of this compound (e.g., at 100 µM) and Target Protein 2 (TP2) (e.g., at 110 µM) is loaded into the injection syringe. All components are dialyzed against the same buffer to minimize buffer mismatch effects.
-
Titration: The this compound/TP2 mixture is titrated into the TP1 solution in a series of small injections (e.g., 2 µL each) at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting binding isotherm is fitted to a single-site binding model to determine the KD, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Formation of the this compound ternary complex.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 3. med.emory.edu [med.emory.edu]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG Linker Length: Evaluating Thp-peg24-thp and Shorter Chain Alternatives
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. Among the diverse array of linkers, polyethylene glycol (PEG) has emerged as a versatile and widely adopted spacer due to its hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of the long-chain Thp-peg24-thp linker with its shorter PEG counterparts, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their molecular constructs.
The this compound linker is a homobifunctional linker featuring a 24-unit polyethylene glycol chain capped at both ends with tetrahydropyran (THP) groups. The THP group serves as a protecting group for terminal hydroxyl functionalities, which can be deprotected under acidic conditions to allow for conjugation to other molecules. The extended PEG24 chain offers significant advantages in terms of solubility and spatial orientation, which can be crucial for the proper functioning of complex bioconjugates.
The Influence of PEG Linker Length on Bioconjugate Performance
The length of the PEG linker plays a pivotal role in modulating the physicochemical and pharmacokinetic properties of ADCs and PROTACs.[1][2] Longer PEG chains, such as in this compound, generally enhance the hydrophilicity of the entire molecule. This is particularly beneficial when working with hydrophobic drug payloads, as it can mitigate aggregation and improve solubility.[3]
In the context of PROTACs, the linker bridges the target protein binder and the E3 ligase ligand. Its length and flexibility are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[4][5] A linker that is too short may introduce steric hindrance, preventing optimal complex formation, while an excessively long linker might lead to unproductive binding modes.
For ADCs, longer PEG linkers can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissues, potentially leading to enhanced anti-tumor efficacy.
Comparative Data: this compound vs. Shorter PEG Linkers
The following table summarizes quantitative data from preclinical studies, comparing the performance of bioconjugates with different PEG linker lengths. It is important to note that while data for a PEG24 linker is available, direct comparative studies for this compound are limited. The data for shorter linkers are derived from studies using various PEGylated constructs and may not represent a direct comparison with THP-protected linkers.
| Performance Metric | No PEG Linker | Short PEG Linker (e.g., PEG4, PEG8) | Long PEG Linker (e.g., PEG24) | Reference |
| In Vitro Cytotoxicity (ADC) | High | Generally high, may see slight decrease with increasing length | May exhibit a slight decrease compared to shorter linkers | |
| Plasma Clearance (ADC) | High | Moderate | Low | |
| Tumor Exposure (AUC) (ADC) | Low | Moderate | High | |
| In Vivo Efficacy (Tumor Growth Inhibition) (ADC) | Low | Moderate | High | |
| PROTAC-mediated Degradation (DC50) | Highly variable | Optimal length is target-dependent; can be highly potent | May be less potent if the linker is too long for optimal ternary complex formation | |
| Solubility of Hydrophobic Payloads | Low | Improved | Significantly Improved |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of different PEG linkers. Below are representative protocols for key experiments cited in this guide.
ADC Synthesis and Characterization
Objective: To synthesize and characterize an ADC with a specific PEG linker.
Protocol:
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment. For this compound, the THP protecting groups would first need to be removed under acidic conditions to reveal the terminal hydroxyl groups for further functionalization.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.
-
Characterization: The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC, and the identity and integrity are confirmed by mass spectrometry.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing cancer cells.
Protocol:
-
Cell Culture: Cancer cells expressing the target antigen are cultured in appropriate media.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and a control antibody.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Treatment: Once tumors reach a palpable size, mice are treated with the ADC, a vehicle control, and potentially a non-targeting ADC control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in ADC and PROTAC development and function, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The selection of an appropriate PEG linker length is a critical optimization step in the design of ADCs and PROTACs. Long-chain linkers, exemplified by the PEG24 backbone of this compound, offer distinct advantages in enhancing solubility and improving pharmacokinetic profiles, which can translate to superior in vivo efficacy. However, the optimal linker length is highly dependent on the specific molecular context, including the properties of the payload, the target protein, and the E3 ligase. For PROTACs, in particular, a systematic evaluation of various linker lengths is often necessary to identify the optimal geometry for efficient ternary complex formation and target degradation. While this compound provides a valuable tool for applications requiring a long, flexible spacer, researchers should carefully consider the trade-offs between improved pharmacokinetics and potential impacts on in vitro potency and ternary complex stability.
References
Validating PROTAC Selectivity: A Comparative Guide to the Thp-peg24-thp Linker
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving selective degradation of target proteins, a critical factor for therapeutic success. The linker connecting the target-binding warhead and the E3 ligase ligand is a key determinant of a PROTAC's efficacy and selectivity. This guide provides a comparative analysis of the Thp-peg24-thp linker, a long-chain polyethylene glycol (PEG)-based linker, in the context of PROTAC selectivity validation. While direct comparative studies on the this compound linker are not extensively available in published literature, this guide synthesizes data from studies on other PEG linkers of varying lengths to provide a framework for its evaluation.
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetic tractability, allowing for systematic modifications of length and composition.[1][2][3] The length of the PEG linker is a crucial parameter that dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is necessary for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, while an excessively long linker might result in a decrease in effective concentration and inefficient ubiquitination.[2]
Comparative Analysis of PEG Linker Length on PROTAC Performance
To illustrate the impact of linker length on PROTAC efficacy and selectivity, the following tables summarize representative data from studies on PROTACs with varying PEG linker lengths. It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Table 1: Impact of PEG Linker Length on Degradation Potency (DC50)
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Reference |
| BRD4 | PEG | 12 | 50 | |
| BRD4 | PEG | 16 | 25 | |
| BRD4 | PEG | 20 | 75 | |
| ERα | Alkyl/PEG | 12 | >1000 | |
| ERα | Alkyl/PEG | 16 | 100 | |
| ERα | Alkyl/PEG | 20 | 500 |
Table 2: Impact of PEG Linker Length on Selectivity
| PROTAC | Target Protein | Off-Target Protein | Linker Length (PEG units) | Selectivity (Fold Difference in Degradation) | Reference |
| PROTAC A | Protein X | Protein Y | 4 | 10 | Hypothetical Data |
| PROTAC B | Protein X | Protein Y | 8 | 50 | Hypothetical Data |
| PROTAC C | Protein X | Protein Y | 12 | 20 | Hypothetical Data |
| PROTAC D (with this compound) | Protein X | Protein Y | 24 | To be determined |
Note: The data in Table 2 is hypothetical and for illustrative purposes. Experimental validation is required to determine the selectivity of a PROTAC with a this compound linker.
The this compound linker, with its 24 PEG units, represents a significantly longer and more flexible linker. This extended length could offer advantages in spanning larger distances between a target protein and an E3 ligase, potentially enabling degradation of previously challenging targets. However, it may also introduce greater conformational flexibility, which could impact the stability of the ternary complex and, consequently, selectivity.
Experimental Protocols for Validating PROTAC Selectivity
A rigorous validation workflow is essential to characterize the selectivity of a PROTAC employing the this compound linker.
Western Blotting for Target Degradation
This is a fundamental technique to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat with a concentration range of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control PROTAC (e.g., with an inactive E3 ligase ligand).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Proteomics-Based Selectivity Profiling (e.g., using Mass Spectrometry)
This provides an unbiased, global view of protein degradation across the proteome.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and appropriate controls as described above.
-
Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions. Proteins that are significantly downregulated only in the presence of the active PROTAC are considered potential targets.
Ternary Complex Formation Assays
These assays confirm the PROTAC's mechanism of action by demonstrating the formation of the target-PROTAC-E3 ligase complex.
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with the PROTAC.
-
Lyse the cells and immunoprecipitate the target protein or the E3 ligase using a specific antibody.
-
Analyze the immunoprecipitate by Western blotting to detect the presence of the other two components of the ternary complex.
-
-
In Vitro Pull-Down Assays:
-
Purify the target protein and the E3 ligase complex.
-
Incubate the proteins with the PROTAC.
-
Use an affinity tag on one of the proteins (e.g., His-tag) to pull it down and analyze the co-purified proteins by Western blotting.
-
Visualizing Key Processes
To aid in the conceptual understanding of PROTAC validation, the following diagrams illustrate the key pathways and workflows.
References
A Comparative Analysis of Flexible THP-PEG24-THP and Rigid Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies Supported by Experimental Data.
In the landscape of targeted therapeutics, particularly with the rise of modalities like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding moiety to the effector component is a critical determinant of efficacy. The choice between a flexible linker, such as the widely used polyethylene glycol (PEG)-based THP-PEG24-THP, and a rigid counterpart can profoundly influence a molecule's physicochemical properties, cell permeability, and ultimately, its biological activity. This guide provides a comparative analysis of these linker types, supported by representative experimental data and detailed methodologies to inform rational drug design.
Flexible vs. Rigid Linkers: A Tale of Two Strategies
The fundamental difference between flexible and rigid linkers lies in their conformational freedom. Flexible linkers, like the long-chain this compound, offer a high degree of rotational freedom. This allows the two ends of the bifunctional molecule to adopt a wide range of spatial orientations, which can be advantageous for facilitating the formation of the ternary complex between the target protein and an E3 ligase in PROTACs. The hydrophilic nature of the PEG chain in this compound can also enhance the solubility of the overall molecule.
Conversely, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, impose conformational constraints. This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to more potent biological activity. By reducing the entropic penalty upon binding, rigid linkers can enhance the stability of the ternary complex. Furthermore, the incorporation of rigid motifs can improve pharmacokinetic properties.
Quantitative Performance Comparison
Table 1: Performance Data for PROTACs with Flexible PEG Linkers
| PROTAC Example | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MT802 | BTK | CRBN | PEG linker | Low nM | >90 | Cells | |
| ERα Degrader | ERα | - | 16-atom PEG | More potent than 12-atom PEG | - | - | |
| TBK1 Degrader | TBK1 | - | 21-atom alkyl/ether | 3 | 96 | - |
Table 2: Performance Data for PROTACs with Rigid Linkers
| PROTAC Example | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARD-69 | AR | - | Pyridine/di-piperidine | < 1 | - | LNCaP, VCaP | |
| PROTAC-1 | H-PGDS | Pomalidomide | Shortened PEG (more rigid) | 0.0173 | - | - | |
| HDAC Degrader | HDAC1/HDAC3 | VHL | Benzamide-based | 550/530 | - | HCT116 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of different linker technologies. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Protocol 2: Synthesis of a PROTAC using a THP-PEG-THP Linker
This protocol outlines a general synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional THP-protected PEG linker.
1. Deprotection of the THP-PEG-THP Linker:
-
Dissolve the THP-PEG-THP linker in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS
Safety Operating Guide
Proper Disposal of THP-PEG24-THP: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of THP-PEG24-THP, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Identification and Segregation
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound, or any materials contaminated with it, down the drain or in regular trash.
-
Segregate waste containing this compound from other laboratory waste streams to avoid unintended chemical reactions.
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe collection and disposal of this compound waste.
Step 1: Waste Collection
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.
-
Solid Waste: Dispose of solid this compound and any contaminated materials (e.g., pipette tips, gloves, weighing paper) in a separate, clearly labeled, and sealed container suitable for solid chemical waste.
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.
Step 2: Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
Step 3: Waste Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub).
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Your EHS office will ensure the waste is transported to and processed at an approved waste disposal plant in accordance with all federal, state, and local regulations.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅₉H₁₁₆O₂₆ |
| Molecular Weight | 1241.54 g/mol [1] |
| Appearance | Refer to supplier information |
| Purity | Typically ≥95% |
| Storage Temperature | 0-8 °C[2] |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound waste.
References
Personal protective equipment for handling Thp-peg24-thp
Essential Safety and Handling Guide for Thp-peg24-thp
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact. This compound is a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of proteolysis-targeting chimeras.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed[1].
-
Acute Aquatic Toxicity (Category 1) : Very toxic to aquatic life[1].
-
Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long lasting effects[1].
| Chemical and Physical Properties | |
| Synonyms | This compound, HY-138329, CS-0147904[2] |
| Molecular Formula | C59H116O26[1] |
| Molecular Weight | 1241.54 g/mol |
| Appearance | Not specified, handle as a potential powder or solid. |
| Storage | Store at 0-8 °C. |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Proper handling procedures and consistent use of appropriate PPE are paramount to prevent exposure.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.
Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended. | Protects against skin contact. Change gloves regularly and immediately if contaminated. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes. |
| Face Protection | Face shield (in addition to goggles). | Required when there is a significant risk of splashing. |
| Body Protection | Laboratory coat. An impermeable, long-sleeved gown with closed cuffs is recommended. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if dust is generated. | Prevents inhalation of airborne particles. |
Procedural Guidance
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and safety goggles) when handling the container.
-
Store the compound in a tightly sealed container at the recommended temperature of 0-8°C, away from incompatible materials.
Handling and Preparation of Solutions
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Conduct all weighing and solution preparation inside a chemical fume hood.
-
Avoid generating dust.
-
When preparing solutions, add the solvent slowly to the compound.
-
Ensure all containers are clearly and accurately labeled.
First Aid Measures
Immediate action is required in case of exposure:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Call a physician if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
Disposal Plan
Due to its high toxicity to aquatic life, this compound and its containers must be disposed of as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound (including contaminated gloves, wipes, and containers) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do Not Dispose Down the Drain : Avoid release to the environment. Do not dispose of this chemical or its solutions into the sanitary sewer system.
-
Consult Regulations : Dispose of the contents and container at an approved waste disposal plant, following all local, state, and federal regulations for hazardous chemical waste.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
